3-Iodo-5-methoxypyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-iodo-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKNMHKWMSUTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640073 | |
| Record name | 3-Iodo-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873302-36-4 | |
| Record name | 3-Iodo-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-5-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Iodo-5-methoxypyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-5-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and structural properties, arising from the presence of an electron-donating methoxy group and a reactive iodine atom on the pyridine scaffold, make it a valuable precursor for the synthesis of a wide range of more complex molecules. This is particularly relevant in the field of medicinal chemistry, where the pyridine moiety is a common feature in many biologically active compounds. The strategic placement of the iodo and methoxy groups allows for regioselective functionalization, enabling the exploration of chemical space in drug discovery programs. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in cross-coupling reactions for the development of novel chemical entities.
Core Chemical Properties
| Property | Data | Source |
| Molecular Formula | C₆H₆INO | [1][2] |
| Molecular Weight | 235.02 g/mol | [2] |
| CAS Number | 873302-36-4 | [1][2][3] |
| Physical Form | Lyophilized powder / Solid | [1] |
| Melting Point | Not available. (For comparison, 3-Bromo-5-methoxypyridine: 31-35 °C) | |
| Boiling Point | Not available. (For comparison, 5-Bromo-2-iodo-3-methoxypyridine: 298.6 °C at 760 mmHg) | [4] |
| Solubility | Not available. (Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol) | |
| Purity | Typically available in 95% or higher purity. | [1] |
| Storage Conditions | Long-term storage at -20°C is recommended. Short-term storage at 4°C. | [1] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound. While experimental spectra for this specific compound are not widely published, predicted data and analysis of related structures can guide its characterization.
-
Mass Spectrometry (MS): The predicted monoisotopic mass is 234.94942 Da. In mass spectrometry, the molecule is expected to show a prominent molecular ion peak ([M]⁺) at m/z 235. The presence of iodine would also give a characteristic isotopic pattern. Predicted adducts include [M+H]⁺ at m/z 235.95670 and [M+Na]⁺ at m/z 257.93864.[5]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show three aromatic proton signals in the pyridine ring and a singlet for the methoxy group protons. Based on the substituent effects, the protons at positions 2, 4, and 6 would have distinct chemical shifts. The methoxy group protons (-OCH₃) would likely appear as a singlet around 3.8-4.0 ppm.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the iodine atom (C3) is expected to have a chemical shift in the range of 80-100 ppm, while the carbon attached to the methoxy group (C5) would be significantly downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-O stretching of the methoxy group, C=C and C=N stretching vibrations of the pyridine ring, and C-H stretching and bending vibrations.
Experimental Protocols
Synthesis of this compound
A potential synthetic route to this compound involves the directed ortho-metalation of 3-methoxypyridine followed by iodination. The following protocol is adapted from a similar procedure for the synthesis of 3-iodo-4-methoxypyridine.[6]
Materials:
-
3-Methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Zinc chloride (ZnCl₂)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous THF (3 mL) at 0 °C under an inert atmosphere (e.g., Argon), add n-butyllithium (1.5 mmol) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
In a separate flask, prepare the ZnCl₂·TMEDA complex by mixing ZnCl₂ (0.5 mmol) and TMEDA (0.5 mmol) in anhydrous THF.
-
Add the freshly prepared lithium tetramethylpiperidide (LTMP) solution to the ZnCl₂·TMEDA complex at 0 °C.
-
To this mixture, add 3-methoxypyridine (1.0 mmol) dropwise at a temperature between 0-10 °C.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Cool the mixture to 0 °C and add a solution of iodine (1.5 mmol) in anhydrous THF (4 mL) dropwise.
-
Let the reaction mixture stir overnight at room temperature.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution (5 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
References
An In-depth Technical Guide to 3-Iodo-5-methoxypyridine (CAS: 873302-36-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Iodo-5-methoxypyridine, a key building block in synthetic and medicinal chemistry. This document consolidates available data on its chemical properties, outlines a detailed potential synthesis protocol, and explores its applications in drug discovery, with a focus on its utility in cross-coupling reactions.
Core Chemical Information
This compound is a halogenated pyridine derivative. The presence of an iodine atom at the 3-position and a methoxy group at the 5-position makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 873302-36-4 | [1][2][3] |
| Molecular Formula | C₆H₆INO | [1][4] |
| Molecular Weight | 235.02 g/mol | [4] |
| Appearance | White to yellow crystalline powder | [4] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | Store at 2-8°C, protected from light | [4] |
Note: Boiling point and density data are not consistently available from public sources.
Spectral Data
| Adduct | m/z |
| [M+H]⁺ | 235.95670 |
| [M+Na]⁺ | 257.93864 |
| [M-H]⁻ | 233.94214 |
| [M]⁺ | 234.94887 |
Expected NMR Data:
-
¹H NMR: Protons on the pyridine ring are expected to appear as distinct signals in the aromatic region of the spectrum. The methoxy group will present as a singlet, likely in the range of 3.8-4.0 ppm.
-
¹³C NMR: The spectrum will show six distinct carbon signals corresponding to the pyridine ring carbons and the methoxy group carbon. The carbon attached to the iodine atom will be significantly shifted downfield.
Experimental Protocols
Proposed Synthesis of this compound
Materials:
-
3-Methoxypyridine
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes
-
Zinc chloride (ZnCl₂)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Methodology:
-
Formation of the Lithiating Agent (TMP-Li): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous THF (2-3 mL). Cool the solution to 0°C in an ice bath. Slowly add n-butyllithium (1.5 mmol, typically a 1.6 M solution in hexanes) dropwise. Stir the mixture at 0°C for 30 minutes.
-
Formation of the Zincate Complex: In a separate flask, prepare a solution of ZnCl₂·TMEDA complex (0.50 mmol) in anhydrous THF.
-
Directed Metalation: To the TMP-Li solution at 0°C, add the ZnCl₂·TMEDA solution. Then, add 3-methoxypyridine (1.0 mmol) dropwise, maintaining the temperature between 0-10°C. Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Iodination: Cool the reaction mixture back to 0°C. Prepare a solution of iodine (1.5 mmol) in anhydrous THF (4 mL) and add it to the reaction mixture. Allow the reaction to stir overnight, gradually warming to room temperature.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (4 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield this compound.
Applications in Drug Discovery and Development
Halogenated pyridines, such as this compound, are valuable building blocks in medicinal chemistry. The carbon-iodine bond serves as a versatile handle for the introduction of various functional groups through cross-coupling reactions. This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Utility in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, enabling the coupling of the pyridine core to a wide range of aryl and heteroaryl boronic acids or esters. This is a critical step in the synthesis of many biologically active compounds.
Below is a generalized experimental workflow for a Suzuki-Miyaura coupling reaction utilizing this compound.
This workflow illustrates the key steps in utilizing this compound to synthesize more complex biaryl or heteroaryl-pyridine structures, which are common motifs in many drug candidates.
Signaling Pathways and Logical Relationships
While there is no specific information on signaling pathways directly modulated by this compound, its derivatives, synthesized via the methodologies described, are often designed to interact with various biological targets. The logical relationship for its use in drug discovery is outlined below.
References
- 1. cusabio.com [cusabio.com]
- 2. bldpharm.com [bldpharm.com]
- 3. 873302-36-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. colorcom.lookchem.com [colorcom.lookchem.com]
- 5. PubChemLite - this compound (C6H6INO) [pubchemlite.lcsb.uni.lu]
- 6. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
3-Iodo-5-methoxypyridine molecular weight and formula
An In-depth Technical Guide to 3-Iodo-5-methoxypyridine: Molecular Properties
For researchers, scientists, and professionals engaged in drug development and organic synthesis, a precise understanding of the fundamental physicochemical properties of reagents is paramount. This document provides core data on this compound, a heterocyclic organic compound of interest in medicinal chemistry and material science.
Physicochemical Data Summary
The essential molecular properties of this compound have been determined and are presented below. These values are critical for stoichiometric calculations, analytical characterization, and reaction optimization. The molecular formula establishes the elemental composition, while the molecular weight is crucial for converting between mass and molar units.
| Property | Value |
| Molecular Formula | C₆H₆INO[1][2][3] |
| Molecular Weight | 235.02 g/mol [1][2][4] |
| CAS Number | 873302-36-4[1][2][3] |
Experimental Protocols
This section would typically contain detailed methodologies for experiments such as mass spectrometry for molecular weight determination or elemental analysis for formula confirmation. As this document focuses on established data, specific experimental protocols are not detailed here but can be inferred from standard analytical chemistry textbooks.
Logical Data Relationship
The relationship between the common chemical name, its empirical formula, and its calculated molecular weight is a foundational concept in chemistry. The following diagram illustrates this direct, hierarchical relationship for this compound.
Figure 1: Relationship between compound name, formula, and molecular weight.
References
An In-depth Technical Guide to the Synthesis of 3-Iodo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 3-Iodo-5-methoxypyridine, a valuable building block in medicinal chemistry and materials science. The document details two primary synthetic strategies: a multi-step route commencing with a Sandmeyer reaction of 3-amino-5-methoxypyridine, and a proposed pathway involving directed ortho-metalation of a substituted pyridine. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.
Pathway 1: Synthesis via Sandmeyer Reaction of 3-Amino-5-methoxypyridine
This pathway represents a classical and reliable method for the regioselective introduction of an iodine atom onto the pyridine ring. The synthesis begins with the commercially available 3-amino-5-methoxypyridine and proceeds through a diazotization reaction followed by displacement with iodide.
Experimental Protocol
Step 1: Diazotization of 3-Amino-5-methoxypyridine
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-5-methoxypyridine (1.0 eq) in a solution of sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Diazotization | 3-Amino-5-methoxypyridine | Sodium Nitrite, Sulfuric Acid | Water | 0-5 | 0.5 | - |
| 2. Iodination | Diazonium Salt | Potassium Iodide | Water | 0 to RT | 2-3 | 70-80* |
* Estimated yield based on analogous Sandmeyer reactions reported in the literature.
Reaction Pathway Diagram
Caption: Sandmeyer reaction pathway for this compound.
Pathway 2: Proposed Synthesis via Directed ortho-Metalation
This proposed pathway leverages the directing effect of substituents on the pyridine ring to achieve regioselective iodination. This route would likely start from a readily available substituted pyridine, such as 3-bromo-5-methoxypyridine.
Conceptual Experimental Protocol
Step 1: Halogen-Metal Exchange
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-5-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 1-2 hours to ensure complete halogen-metal exchange, forming the 3-lithio-5-methoxypyridine intermediate.
Step 2: Iodination
-
Prepare a solution of iodine (1.2 eq) in anhydrous THF.
-
Slowly add the iodine solution to the lithiated pyridine solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate as described in Pathway 1.
-
Purify the crude product by column chromatography.
Anticipated Quantitative Data
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Anticipated Yield (%) |
| 1. Halogen-Metal Exchange | 3-Bromo-5-methoxypyridine | n-Butyllithium | THF | -78 | 1-2 | - |
| 2. Iodination | Lithiated Intermediate | Iodine | THF | -78 to RT | 2-3 | 60-75* |
* Estimated yield based on similar directed ortho-metalation and iodination reactions of substituted pyridines.
Proposed Reaction Pathway Diagram
Caption: Proposed directed ortho-metalation pathway.
Summary and Outlook
Both presented pathways offer viable routes to this compound. The Sandmeyer reaction is a well-established and regioselective method, likely providing a higher yield and being more straightforward to implement. The directed ortho-metalation approach is a powerful tool in modern organic synthesis, but may require more rigorous optimization of reaction conditions to achieve high selectivity and yield. The choice of pathway will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. Further experimental validation is necessary to confirm the feasibility and optimize the conditions for the proposed directed ortho-metalation route.
An In-depth Technical Guide to the Physical Properties of 3-Iodo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-5-methoxypyridine is a halogenated pyridine derivative with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring an electron-donating methoxy group and a synthetically malleable iodine atom, makes it a valuable precursor for the development of novel pharmaceutical agents and other complex organic molecules. The pyridine core is a common motif in numerous biologically active compounds, and the presence of an iodo-substituent allows for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed experimental protocols for its synthesis and characterization based on available literature for closely related analogues.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is available from commercial suppliers, a complete, experimentally verified dataset from peer-reviewed literature is not fully available for this specific isomer.
| Property | Value | Source |
| CAS Number | 873302-36-4 | [1][2][3][4] |
| Molecular Formula | C₆H₆INO | [1][5] |
| Molecular Weight | 235.02 g/mol | [4] |
| Appearance | Solid | - |
| Melting Point | 53-54 °C | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Soluble in common organic solvents such as chloroform and methanol. | - |
| SMILES | COC1=CC(I)=CN=C1 | [5] |
| InChI | InChI=1S/C6H6INO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 | [5] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Directed ortho-Metalation and Iodination
The proposed synthesis of this compound from 3-methoxypyridine is outlined below. The regioselectivity of the initial deprotonation step is crucial. The methoxy group in 3-methoxypyridine can direct metalation to either the C2 or C4 position. The steric hindrance of the base and the reaction conditions can influence this selectivity. For the purpose of this guide, we will adapt a general procedure that has been successful for the iodination of other methoxypyridines.[10]
References
- 1. cusabio.com [cusabio.com]
- 2. 873302-36-4|this compound|BLD Pharm [bldpharm.com]
- 3. 873302-36-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 3-Iodo-5-methoxy-pyridine - CAS:873302-36-4 - Sunway Pharm Ltd [3wpharm.com]
- 5. PubChemLite - this compound (C6H6INO) [pubchemlite.lcsb.uni.lu]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. baranlab.org [baranlab.org]
- 10. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
3-Iodo-5-methoxypyridine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 3-Iodo-5-methoxypyridine. Due to the limited publicly available quantitative data for this specific compound, this guide also incorporates information from structurally similar molecules and outlines standard experimental protocols for the determination of these key physicochemical properties.
Core Properties of this compound
| Property | Value | Source |
| CAS Number | 873302-36-4 | [1] |
| Molecular Formula | C6H6INO | [1] |
| Appearance | White to yellow crystalline powder | [2] |
| Purity | Typically ≥95% | [1] |
Solubility Profile
Table 1: Inferred Qualitative Solubility of this compound
| Solvent | Inferred Solubility |
| Water | Low to sparing |
| Methanol | Slightly Soluble |
| Chloroform | Slightly Soluble |
| Dichloromethane | Soluble |
Stability Characteristics
Proper handling and storage are crucial for maintaining the integrity of this compound. Several suppliers recommend specific storage conditions to ensure its stability. The compound is noted to be sensitive to light.
Table 2: Recommended Storage Conditions and Stability of this compound
| Condition | Recommendation | Inferred Stability |
| Long-Term Storage | Store at -20°C to -80°C.[1] | Stable for up to 6 months.[1] |
| Short-Term Storage | Store at 4°C.[1] | Stable for up to one week.[1] |
| Freeze-Thaw Cycles | Avoid repeated cycles.[1] | Prone to degradation. |
| Light Exposure | Protect from light.[4] | Potentially photolabile. |
| Atmosphere | Store under an inert atmosphere. | May be sensitive to air/moisture. |
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not published. However, standardized methodologies, such as those outlined by the International Council for Harmonisation (ICH), are widely used in the pharmaceutical industry.
Solubility Determination: Shake-Flask Method
A common method for determining thermodynamic solubility is the shake-flask method.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Evaluation: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule. These studies are crucial for developing stability-indicating analytical methods.[5][6]
1. Hydrolytic Stability:
-
Solutions of the compound are prepared in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions.
-
Samples are stored at elevated temperatures (e.g., 60°C) for a defined period.
-
Aliquots are withdrawn at specified time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
2. Oxidative Stability:
-
The compound is exposed to an oxidizing agent, typically a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
-
Samples are analyzed at various time points to assess the extent of degradation.
3. Thermal Stability (Solid State):
-
A solid sample of the compound is exposed to high temperatures (e.g., 60°C, 80°C) for an extended period.
-
The sample is then dissolved in a suitable solvent and analyzed for degradation.
4. Photostability:
-
As per ICH Q1B guidelines, the compound (both in solid state and in solution) is exposed to a controlled light source that provides both UV and visible light of a specified intensity and duration (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7][8][9]
-
A dark control sample is stored under the same conditions but protected from light.
-
Both samples are then analyzed to determine the extent of photodegradation.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for assessing the solubility and stability of a chemical compound like this compound.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
References
- 1. cusabio.com [cusabio.com]
- 2. 3-IODO-5-METHOXY-PYRIDINE, CasNo.873302-36-4 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
- 3. 2,5-Diiodo-3-Methoxypyridine | Chemical Properties, Uses, Safety Data & Supplier China | High-Purity Pyridine Derivatives [pipzine-chem.com]
- 4. chemscene.com [chemscene.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. iagim.org [iagim.org]
Spectroscopic Profile of 3-Iodo-5-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 3-Iodo-5-methoxypyridine. Due to the limited availability of experimentally verified spectra in public databases, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.
Chemical Structure and Properties
Structure:
Molecular Formula: C₆H₆INO
Molecular Weight: 235.02 g/mol
CAS Number: 873302-36-4[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on the analysis of similar substituted pyridine derivatives and established spectroscopic principles.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃
| Proton | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~8.2 | d | ~2.0 |
| H-4 | ~7.5 | t | ~2.0 |
| H-6 | ~8.3 | d | ~2.0 |
| -OCH₃ | ~3.9 | s | - |
d: doublet, t: triplet, s: singlet
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Carbon | Predicted Chemical Shift (δ) |
| C-2 | ~145 |
| C-3 | ~90 |
| C-4 | ~130 |
| C-5 | ~158 |
| C-6 | ~148 |
| -OCH₃ | ~56 |
IR (Infrared) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3100-3000 | C-H (aromatic) stretch | Medium |
| 2950-2850 | C-H (methyl) stretch | Medium |
| 1600-1450 | C=C and C=N (aromatic ring) stretch | Medium-Strong |
| 1250-1200 | C-O-C (asymmetric) stretch | Strong |
| 1050-1000 | C-O-C (symmetric) stretch | Medium |
| ~800 | C-I stretch | Medium |
| 850-750 | C-H (aromatic) out-of-plane bend | Strong |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 235 | [M]⁺ (Molecular Ion) |
| 220 | [M - CH₃]⁺ |
| 108 | [M - I]⁺ |
| 78 | [C₅H₄N]⁺ |
Predicted collision cross section values are available from some databases. For example, for the [M+H]⁺ adduct, a predicted CCS of 129.6 Ų has been calculated.[2]
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data outlined above.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis.
Mass Spectrometry
Sample Introduction (Direct Insertion Probe - DIP):
-
Load a small amount of the solid sample into a capillary tube.
-
Insert the capillary tube into the direct insertion probe.
-
Introduce the probe into the mass spectrometer's ion source.
Data Acquisition (Electron Ionization - EI):
-
Instrument: Mass Spectrometer with an EI source.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: 1 scan/second.
-
Source Temperature: 200-250 °C.
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
A Technical Guide to the Commercial Availability of L-Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Glutamic acid, a non-essential amino acid, is a cornerstone of cellular metabolism and neurotransmission.[1] In the central nervous system, it functions as the primary excitatory neurotransmitter, playing a critical role in synaptic plasticity, learning, and memory.[1][2][3] Its involvement in numerous physiological processes makes it a molecule of significant interest in academic research and as a starting material or key component in the development of therapeutics. This guide provides an in-depth overview of the commercial availability of L-Glutamic acid, its physicochemical properties, and its role in key signaling pathways.
Commercial Availability
L-Glutamic acid is readily available from a variety of chemical suppliers. It is typically sold as a white crystalline powder with purities often exceeding 99%.[4] Key suppliers for research and development purposes include Sigma-Aldrich (Merck), Thermo Fisher Scientific, and MedChemExpress. The product is generally of plant origin and is available in various grades, including certified reference materials.[5]
Table 1: Representative Commercial Suppliers of L-Glutamic Acid
| Supplier | Product Name | Purity | CAS Number |
| Sigma-Aldrich (Merck) | L-Glutamic acid | ≥99% | 56-86-0[6] |
| Thermo Fisher Scientific | L(+)-Glutamic acid, 99% | 99% | 56-86-0[5] |
| MedChemExpress | L-Glutamic acid (Standard) | 99.93% | 56-86-0 |
| Carl ROTH | L-Glutamic acid CELLPURE® | ≥99 % | 56-86-0[7] |
Physicochemical and Analytical Data
A comprehensive understanding of the physicochemical properties of L-Glutamic acid is essential for its application in research and development.
Table 2: Physicochemical Properties of L-Glutamic Acid
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₄ | [4][8] |
| Molecular Weight | 147.13 g/mol | [4][8] |
| Appearance | White crystalline powder | [1][4] |
| Melting Point | 199 °C (decomposes) | [1] |
| Solubility in Water | 8.57 g/L (25 °C) | [1] |
| Solubility in Ethanol | 350 μ g/100 g (25 °C) | [1] |
| pKa values | 2.10 (α-carboxyl), 4.07 (side chain), 9.47 (α-amino) | [1] |
| Specific Optical Rotation | +31.5° to +32.5° (c=10, 2N HCl) | [4] |
Table 3: Typical Certificate of Analysis Data for Commercial L-Glutamic Acid
| Parameter | Specification |
| Assay (on dried basis) | 98.5% to 100.5% |
| Appearance | White, crystalline powder |
| Identification (IR) | Conforms to structure |
| Loss on Drying | ≤ 0.5% |
| Residue on Ignition | ≤ 0.1% |
| Specific Rotation | +30.5° to +32.5° |
| Heavy Metals (as Pb) | ≤ 10 ppm |
| Other Amino Acids | Not detectable |
Experimental Protocols
Detailed analytical methods are crucial for the quality control and characterization of L-Glutamic acid. Below are generalized protocols based on common analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess the purity of L-Glutamic acid.
-
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of L-Glutamic acid in a suitable deuterated solvent, such as deuterium oxide (D₂O) with a pH indicator or dilute hydrochloric acid in D₂O to ensure protonation of the carboxyl groups and solubility.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.
-
Analysis: The resulting spectra should be consistent with the known chemical shifts and coupling constants for L-Glutamic acid. Purity can be estimated by integrating the signals corresponding to the compound against those of a certified internal standard. A certificate of analysis for a reference standard will typically state that the ¹H NMR spectrum is consistent with the structure.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the L-Glutamic acid molecule and confirm its identity.
-
Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of finely ground L-Glutamic acid with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Analysis: The resulting spectrum should exhibit characteristic absorption bands for the amine (N-H stretch), carboxylic acid (O-H and C=O stretches), and alkyl (C-H stretches) functional groups. Commercial suppliers confirm the identity of their L-Glutamic acid by ensuring the infrared spectrum conforms to a reference spectrum.[5]
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of L-Glutamic acid, confirming its identity.
-
Methodology:
-
Sample Preparation: Dissolve the L-Glutamic acid sample in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with a small amount of acid (e.g., formic acid) to aid ionization.
-
Instrumentation: Employ a mass spectrometer, commonly coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a frequently used ionization technique.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ is typically observed.
-
Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion should correspond to the calculated molecular weight of L-Glutamic acid (147.13 g/mol ).[8][9] Tandem mass spectrometry (MS/MS) can be used to generate a characteristic fragmentation pattern for further structural confirmation. It's important to note that in-source cyclization to pyroglutamic acid can be an artifact in LC-MS analysis of glutamic acid.[10]
-
Signaling Pathways
L-Glutamic acid exerts its primary physiological effects in the central nervous system through two main classes of receptors: ionotropic and metabotropic glutamate receptors.[2][11]
Ionotropic Glutamate Receptor (iGluR) Signaling
Ionotropic glutamate receptors are ligand-gated ion channels that mediate fast excitatory synaptic transmission.[3][12] They are classified into three subtypes: AMPA, NMDA, and kainate receptors.[3] Upon glutamate binding, these receptors open, allowing the influx of cations (Na⁺ and Ca²⁺), which leads to depolarization of the postsynaptic membrane.[3][11]
References
- 1. Glutamic acid - Wikipedia [en.wikipedia.org]
- 2. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. L-Glutamic acid [sorachim.com]
- 5. thermofisher.com [thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. carlroth.com [carlroth.com]
- 8. L-Glutamic acid [webbook.nist.gov]
- 9. agilent.com [agilent.com]
- 10. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Ionotropic glutamate receptor - Wikipedia [en.wikipedia.org]
Technical Guide: Handling and Storage of 3-Iodo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recommended handling and storage procedures for 3-Iodo-5-methoxypyridine (CAS No. 873302-36-4). Due to the limited availability of in-depth experimental data and a dedicated Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from chemical suppliers and incorporates safety precautions from the SDS of structurally similar iodinated pyridines. Researchers should handle this compound with care and perform their own risk assessment before use.
Chemical and Physical Properties
This compound is a pyridine derivative that is typically supplied as a white to yellow crystalline powder.[1] Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 873302-36-4 |
| Molecular Formula | C₆H₆INO |
| Molecular Weight | 235.02 g/mol |
| Appearance | White to yellow crystalline powder.[1] |
| Purity | Typically ≥97% |
Storage Guidelines
Proper storage is crucial to maintain the stability and integrity of this compound. Recommendations from various suppliers differ slightly, suggesting that the optimal conditions may depend on the purity and formulation of the specific batch.
| Storage Condition | Temperature Range | Duration | Notes |
| Short-term | 4°C | Up to 1 week.[2] | Recommended for immediate use. |
| Long-term | -20°C to -80°C | Up to 6 months.[2] | For extended storage, particularly for lyophilized forms.[2] Avoid repeated freeze-thaw cycles.[2] |
| General | 2-8°C | - | Store in a tightly sealed container, protected from light.[1] |
| Alternative | Room Temperature | - | Store in a dry, sealed container. |
Best Practice: For long-term storage and to minimize degradation, it is advisable to store this compound at -20°C in a tightly sealed container, protected from light. For frequent use, consider preparing aliquots to avoid repeated temperature cycling of the main stock.[2]
Handling and Personal Protective Equipment (PPE)
Given the absence of a specific SDS for this compound, handling procedures should be based on a conservative approach informed by data on similar iodinated and methoxylated pyridine compounds. These compounds are often categorized as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.
Engineering Controls
-
Handle in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Ensure that eyewash stations and safety showers are readily accessible in the work area.
Personal Protective Equipment (PPE)
The following diagram illustrates the recommended PPE for handling this compound.
Caption: Recommended PPE for handling this compound.
Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
First Aid Measures
The following first aid recommendations are based on general procedures for handling similar chemical compounds. Seek immediate medical attention if symptoms persist or in case of significant exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. |
Spill and Disposal Procedures
Spill Containment
-
In case of a spill, wear appropriate PPE and ensure adequate ventilation.
-
For a solid spill, carefully sweep up the material to avoid generating dust.
-
Place the spilled material into a suitable, sealed container for disposal.
Waste Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
The following workflow outlines the general procedure for handling a chemical spill of this compound.
Caption: General workflow for responding to a spill.
Incompatibilities and Stability
While specific stability data for this compound is not available, general information for similar compounds suggests avoiding:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
The compound may be sensitive to light, reinforcing the need for storage in a light-protected container.
Experimental Protocols and Further Information
At the time of this writing, detailed experimental protocols for stability studies, and information regarding the involvement of this compound in specific signaling pathways or experimental workflows, are not publicly available. Researchers are encouraged to perform small-scale stability and solubility tests under their specific experimental conditions before proceeding with larger-scale experiments.
It is imperative for all personnel handling this chemical to be thoroughly trained in laboratory safety procedures and to have access to and be familiar with the contents of the Safety Data Sheet for a closely related compound if a specific one is not available.
References
Methodological & Application
Application Notes and Protocols for 3-Iodo-5-methoxypyridine in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-5-methoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyridine scaffold is a common motif in a wide array of biologically active compounds. The presence of an iodine atom at the 3-position provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient and modular synthesis of substituted 3-aryl and 3-heteroaryl pyridines. The methoxy group at the 5-position can influence the electronic properties of the pyridine ring and provide a potential site for further functionalization or interaction with biological targets.
These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura cross-coupling reactions, including detailed experimental protocols, data on reaction components, and insights into its applications in drug discovery.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or a boronate ester.[1] The reaction typically proceeds in the presence of a base and a suitable solvent. The catalytic cycle involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[2]
Applications in Drug Development
The Suzuki-Miyaura coupling is a cornerstone of modern drug discovery, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.[3] Bipyridine and aryl-pyridine scaffolds, readily accessible through this methodology, are prevalent in a variety of therapeutic agents.[4][5][6]
Compounds synthesized using pyridine-based building blocks have shown activity as inhibitors of various protein kinases, which are critical targets in oncology and inflammation.[1][7] For instance, the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a common target for inhibitors containing heterocyclic cores.[8][9] The ability to introduce diverse substituents onto the this compound core via Suzuki coupling allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Data Presentation
Table 1: General Reaction Parameters for Suzuki-Miyaura Coupling of this compound
| Parameter | Typical Reagents/Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a phosphine ligand |
| Ligand (if applicable) | PPh₃, XPhos, SPhos, dppf |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, 1,4-Dioxane, DMF, THF (often with water as a co-solvent) |
| Temperature | 80 - 120 °C |
| Reaction Time | 4 - 24 hours |
Table 2: Representative Examples of Suzuki-Miyaura Coupling with Halopyridines
| Entry | Halopyridine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodo-pyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~90 |
| 2 | 3-Chloro-5-fluoro-2-methoxypyridine | Arylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 70-90 |
| 3 | 3-Iodo-pyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | DMF | 90 | 8 | ~85 |
Note: Yields are estimations based on similar reactions and will vary depending on the specific substrates and optimized conditions.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Standard Suzuki-Miyaura Coupling using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Deionized water
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add Pd(PPh₃)₄.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Microwave reaction vial
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid pinacol ester, PdCl₂(dppf), and potassium carbonate.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Seal the vial with a crimp cap.
-
Place the vial in the microwave reactor and heat to 120 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification steps outlined in Protocol 1.
Mandatory Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle for the coupling of this compound.
Caption: Targeted PI3K/Akt/mTOR Signaling Pathway by synthesized pyridine derivatives.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 4. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class | MDPI [mdpi.com]
- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions Using 3-Iodo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-iodo-5-methoxypyridine as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science due to the prevalence of the methoxypyridine scaffold in numerous biologically active compounds and functional materials. The presented protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Carbonylative couplings are based on established methodologies and provide a solid foundation for the synthesis of a diverse range of substituted pyridine derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. These reactions generally proceed through a catalytic cycle involving the oxidative addition of an organohalide to a palladium(0) species, followed by transmetalation (for Suzuki, Sonogashira, etc.) or migratory insertion (for Heck), and concluding with reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst. The choice of ligands, bases, and solvents is crucial for optimizing these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds.
Application Notes
The Suzuki coupling of this compound with various aryl and heteroaryl boronic acids or esters provides access to a wide array of 3,5-disubstituted pyridines. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The electron-donating nature of the methoxy group can influence the reactivity of the pyridine ring, and optimization of the catalytic system is often necessary to achieve high yields.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | [Data not found in literature for this specific reaction] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | [Data not found in literature for this specific reaction] |
[Note: While specific yield data for the Suzuki coupling of this compound was not found in the searched literature, the following protocol is based on general procedures for similar substrates and is expected to provide good to excellent yields.]
Experimental Protocol: Suzuki-Miyaura Coupling
General Procedure for the synthesis of 3-aryl-5-methoxypyridine:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
The flask is evacuated and backfilled with argon three times.
-
Add a degassed mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-5-methoxypyridine.
Experimental workflow for Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1] It is a powerful method for the synthesis of substituted alkenes.[1]
Application Notes
The Heck reaction of this compound with various alkenes, such as styrenes and acrylates, allows for the introduction of vinyl groups at the 3-position of the pyridine ring. The resulting styrylpyridines and cinnamate derivatives are important precursors for the synthesis of complex heterocyclic systems and have applications in materials science as fluorescent probes and organic light-emitting diodes (OLEDs).
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 16 | [Data not found in literature for this specific reaction] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMAc | 120 | 24 | [Data not found in literature for this specific reaction] |
[Note: While specific yield data for the Heck reaction of this compound was not found in the searched literature, the following protocol is based on general procedures for similar substrates and is expected to provide good to excellent yields.]
Experimental Protocol: Heck Reaction
General Procedure for the synthesis of 3-alkenyl-5-methoxypyridine:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Add the alkene (1.2 mmol, 1.2 equiv.) and triethylamine (1.5 mmol, 1.5 equiv.).
-
The reaction mixture is heated to 100 °C and stirred for 16 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-alkenyl-5-methoxypyridine.
Catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a reliable method for the synthesis of substituted alkynes.[2]
Application Notes
The Sonogashira coupling of this compound with terminal alkynes provides a direct route to 3-alkynyl-5-methoxypyridines. These compounds are versatile intermediates in organic synthesis and can be further elaborated to access a variety of complex molecules. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups.[3]
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 65 | 4 | 92 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / P(o-tol)₃ | n-BuNH₂ | THF | 65 | 6 | 88 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Piperidine | Toluene | 70 | 5 | 85 |
Experimental Protocol: Sonogashira Coupling
General Procedure for the synthesis of 3-alkynyl-5-methoxypyridine:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
The flask is evacuated and backfilled with argon three times.
-
Add anhydrous, degassed DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.
-
The reaction mixture is heated to 65 °C and stirred for 4 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with aqueous ammonium chloride solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-alkynyl-5-methoxypyridine.
Catalytic cycles of the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] It is a versatile method for the synthesis of arylamines from aryl halides and primary or secondary amines.[2]
Application Notes
The Buchwald-Hartwig amination of this compound with a variety of amines provides access to 3-amino-5-methoxypyridine derivatives. These compounds are important structural motifs in many biologically active molecules, including kinase inhibitors and central nervous system agents. The choice of phosphine ligand is critical for achieving high yields, especially with less reactive amines.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 20 | [Data not found in literature for this specific reaction] |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | [Data not found in literature for this specific reaction] |
[Note: While specific yield data for the Buchwald-Hartwig amination of this compound was not found in the searched literature, the following protocol is based on general procedures for similar substrates and is expected to provide good to excellent yields.]
Experimental Protocol: Buchwald-Hartwig Amination
General Procedure for the synthesis of 3-amino-5-methoxypyridine derivatives:
-
To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and cesium carbonate (1.5 mmol, 1.5 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
The tube is sealed, evacuated, and backfilled with argon.
-
Add anhydrous, degassed toluene (5 mL).
-
The reaction mixture is heated to 110 °C and stirred for 20 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-amino-5-methoxypyridine derivative.
Carbonylative Coupling Reactions
Palladium-catalyzed carbonylative couplings involve the incorporation of carbon monoxide into an organic molecule, providing access to a variety of carbonyl compounds such as amides, esters, and ketones.
Application Notes
Carbonylative couplings of this compound are valuable for the synthesis of isonicotinic acid derivatives. For instance, aminocarbonylation with various amines yields the corresponding amides, which are important pharmacophores. Alkoxycarbonylation with alcohols provides the corresponding esters, which can be further functionalized.
Quantitative Data for Carbonylative Coupling
| Entry | Reaction Type | Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | CO Pressure | Yield (%) |
| 1 | Aminocarbonylation | Morpholine | Pd(OAc)₂ / Xantphos | Et₃N | Toluene | 100 | 1 atm | [Data not found in literature for this specific reaction] |
| 2 | Alkoxycarbonylation | Methanol | PdCl₂(PPh₃)₂ | K₂CO₃ | MeOH | 80 | 1 atm | [Data not found in literature for this specific reaction] |
[Note: While specific yield data for carbonylative couplings of this compound was not found in the searched literature, the following protocols are based on general procedures for similar iodoarenes and are expected to provide good to excellent yields.]
Experimental Protocol: Aminocarbonylation
General Procedure for the synthesis of 3-carbamoyl-5-methoxypyridine derivatives:
-
To a pressure vessel, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.).
-
The vessel is purged with carbon monoxide and then pressurized to 1 atm with CO.
-
The reaction mixture is heated to 100 °C and stirred for 24 hours.
-
After cooling and carefully venting the CO, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Experimental Protocol: Alkoxycarbonylation
General Procedure for the synthesis of methyl 5-methoxynicotinate:
-
To a pressure vessel, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add anhydrous methanol (10 mL).
-
The vessel is purged with carbon monoxide and then pressurized to 1 atm with CO.
-
The reaction mixture is heated to 80 °C and stirred for 18 hours.
-
After cooling and carefully venting the CO, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
References
- 1. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: Sonogashira Coupling of 3-Iodo-5-methoxypyridine for Pharmaceutical and Agrochemical Synthesis
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a combination of palladium and copper complexes, has become an indispensable tool in modern organic synthesis, particularly in the fields of drug discovery and agrochemical development. The resulting aryl alkynes are valuable intermediates for the synthesis of a wide range of complex molecules and heterocyclic scaffolds. This application note provides a detailed protocol for the Sonogashira coupling of 3-iodo-5-methoxypyridine with various terminal alkynes, offering researchers a reliable method for the synthesis of 3-alkynyl-5-methoxypyridine derivatives. These products are of significant interest due to the prevalence of the pyridine moiety in numerous biologically active compounds.
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:
Data Presentation
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. The data is based on established general protocols for iodopyridines and may require optimization for specific substrates.
| Entry | Alkyne (R-C≡C-H) | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 4 | 85-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 4 | 80-90 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 6 | 75-85 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 5 | 70-80 |
Experimental Protocols
This section provides a detailed methodology for the Sonogashira coupling of this compound with a representative terminal alkyne, phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) and freshly distilled triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred reaction mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to 65 °C and stir for 4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(phenylethynyl)-5-methoxypyridine.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Mandatory Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira reaction.
Experimental Workflow for Sonogashira Coupling
Caption: A typical experimental workflow for Sonogashira coupling.
Conclusion
The Sonogashira coupling of this compound provides an efficient and reliable route to a variety of 3-alkynyl-5-methoxypyridine derivatives. The protocol described herein, utilizing a palladium-copper co-catalytic system in the presence of an amine base, offers good to excellent yields for a range of terminal alkynes. This methodology is highly valuable for researchers and scientists in the pharmaceutical and agrochemical industries for the synthesis of novel compounds and building blocks for further chemical exploration. The provided protocol and data serve as a strong starting point for the development of specific applications and can be adapted and optimized for different scales and substrates.
Application Notes and Protocols: The Use of 3-Iodo-5-methoxypyridine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-5-methoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its substituted pyridine core is a common motif in a wide array of biologically active compounds. The presence of an iodine atom at the 3-position renders it particularly suitable for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the facile introduction of diverse aryl and heteroaryl substituents, a key step in the construction of complex molecular architectures for drug discovery. The methoxy group at the 5-position influences the electronic properties of the pyridine ring and can be a crucial element for molecular recognition by biological targets.
These application notes provide a detailed overview of the utility of this compound as a pharmaceutical intermediate, with a focus on its application in the synthesis of potent kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway.
Application in the Synthesis of PI3K/mTOR Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[1] Its dysregulation is a hallmark of many human cancers, making it a prime target for the development of novel anticancer therapeutics.[2] A notable example of a potent PI3K/mTOR dual inhibitor is GSK2126458 (Omipalisib), which has been evaluated in clinical trials for the treatment of various cancers.[3][4]
The core structure of GSK2126458 features a 2,3,5-trisubstituted pyridine ring. This compound serves as a key precursor for the elaboration of this central scaffold, demonstrating its value in the synthesis of this important class of kinase inhibitors.
Quantitative Data: Biological Activity of GSK2126458
The following table summarizes the in vitro inhibitory activity of GSK2126458, a compound synthesized using a methodology reliant on intermediates structurally related to this compound.
| Target Enzyme | Ki (nM) | Cell Line | IC50 (nM) |
| p110α | 0.019 | T47D | 3 |
| p110β | 0.13 | BT474 | 2.4 |
| p110δ | 0.024 | ||
| p110γ | 0.06 | ||
| mTORC1 | 0.18 | ||
| mTORC2 | 0.3 |
Data sourced from MedChemExpress.[4]
Experimental Protocols
The following protocols are adapted from established procedures for structurally similar compounds and provide a robust starting point for the utilization of this compound in the synthesis of kinase inhibitors.
Protocol 1: Synthesis of N-(5-Iodo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
This protocol describes the synthesis of a key sulfonamide intermediate, which is a common structural motif in many PI3K inhibitors.
Materials:
-
3-Amino-5-iodo-2-methoxypyridine (can be synthesized from this compound via nitration and subsequent reduction)
-
2,4-Difluorobenzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Water
-
Hexane
Procedure:
-
To a solution of 3-amino-5-iodo-2-methoxypyridine (1.0 eq) in anhydrous pyridine (approximately 2.5 mL per mmol of substrate), add 2,4-difluorobenzenesulfonyl chloride (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the pyridine by evaporation under reduced pressure.
-
Add water to the residue and stir for 1 hour to precipitate the product.
-
Filter the precipitate, wash with hexane, and dry to yield the N-(5-iodo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide.
Protocol 2: Suzuki-Miyaura Cross-Coupling of the Iodopyridine Intermediate
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 5-position of the pyridine ring.
Materials:
-
N-(5-Iodo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
-
Desired aryl- or heteroarylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (3.0 eq)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a microwave vial, add the N-(5-iodo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (1.0 eq) and the boronic acid (1.5 eq).
-
Add a 1 M aqueous solution of potassium carbonate (3.0 eq) and 1,2-dimethoxyethane.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Seal the vial and heat the reaction to 150 °C for 1 hour using microwave irradiation.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualizations
PI3K/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K and mTOR in cell signaling, the pathway targeted by inhibitors derived from this compound.
Caption: The PI3K/mTOR signaling pathway and points of inhibition by GSK2126458.
Experimental Workflow: Synthesis of a Kinase Inhibitor Core
The diagram below outlines the key steps in the synthesis of a substituted pyridine core for kinase inhibitors, starting from this compound.
Caption: Synthetic workflow for the preparation of a kinase inhibitor core.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis of Biologically Active Molecules Utilizing 3-Iodo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of biologically active molecules using 3-iodo-5-methoxypyridine as a key building block. This versatile pyridine derivative serves as a valuable scaffold for the introduction of diverse functionalities through cross-coupling reactions, leading to the development of novel therapeutic agents, particularly in the area of kinase inhibition.
Introduction
This compound is a readily accessible and highly reactive building block for organic synthesis. The presence of the iodo group at the 3-position allows for facile carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. The methoxy group at the 5-position influences the electronic properties of the pyridine ring and can be a key interaction point with biological targets or a site for further chemical modification. This document outlines detailed protocols for key synthetic transformations and highlights the application of this compound in the synthesis of potent kinase inhibitors and other biologically active compounds.
Key Applications in Drug Discovery
The this compound scaffold is particularly prominent in the development of inhibitors targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention.
Synthesis of PI3K/mTOR Inhibitors
A notable example of a biologically active molecule derived from a related scaffold is GSK2126458 , a highly potent dual inhibitor of PI3K and the mammalian target of rapamycin (mTOR). The synthesis of analogues of such potent inhibitors can be envisioned starting from this compound, showcasing its utility in constructing complex, biologically active molecules. The general synthetic strategy involves the sequential introduction of aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following are detailed protocols for key synthetic transformations involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-5-methoxypyridines
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds. This reaction is ideal for introducing a variety of aryl and heteroaryl substituents at the 3-position of the pyridine ring.
General Reaction Scheme:
General scheme of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-methoxypyridine.
Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-5-methoxypyridines
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes at the 3-position of the pyridine ring.
General Reaction Scheme:
General scheme of the Sonogashira coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine [Et₃N])
-
Anhydrous solvent (e.g., Tetrahydrofuran [THF])
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.02 equiv.), and copper(I) iodide (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, followed by the terminal alkyne (1.2 equiv.) and triethylamine (2.0 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-5-methoxypyridine.
Protocol 3: Synthesis of 3-Amino-5-methoxypyridine
The corresponding amino-pyridine derivative is a valuable intermediate for the synthesis of a wide range of biologically active molecules, including sulfonamides.
General Reaction Scheme:
General scheme for the synthesis of 3-amino-5-methoxypyridine.
Materials:
-
This compound
-
Ammonia source (e.g., Lithium bis(trimethylsilyl)amide [LiN(SiMe₃)₂])
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Ligand (e.g., Xantphos)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox, to an oven-dried vial, add Pd₂(dba)₃ (0.01 equiv.) and Xantphos (0.02 equiv.).
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound (1.0 equiv.) and lithium bis(trimethylsilyl)amide (1.2 equiv.).
-
Seal the vial and heat the reaction mixture to 100 °C.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 3-amino-5-methoxypyridine.
Data Presentation
The following tables summarize typical reaction yields and biological activity data for molecules synthesized from this compound and its derivatives.
Table 1: Representative Yields for Cross-Coupling Reactions of this compound
| Coupling Partner | Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 100 | 16 | 80-90 |
| Pyridin-4-ylboronic acid | Suzuki-Miyaura | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75-85 |
| Phenylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 6 | 90-98 |
| 1-Ethynyl-4-fluorobenzene | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | DMF | 60 | 8 | 88-95 |
Table 2: Biological Activity of Representative 3-Substituted-5-methoxypyridine Derivatives
| Compound | Target | Assay | IC₅₀ (nM) | Cell Line |
| GSK2126458 (analogue) | PI3Kα | Biochemical | 0.019 | - |
| GSK2126458 (analogue) | mTOR | Biochemical | 0.18 | - |
| Sulfonamide Derivative 1 | PI3Kα | Cell-based | 5 | U87 MG |
| Sulfonamide Derivative 2 | PI3Kδ | Biochemical | 12 | - |
| Aryl-substituted Pyridine 1 | Tubulin Polymerization | Biochemical | 25 | - |
| Aryl-substituted Pyridine 2 | Antiproliferative | Cell-based | 150 | HeLa |
Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers.
The PI3K/Akt/mTOR signaling pathway and points of inhibition.
These notes provide a starting point for researchers interested in utilizing this compound for the synthesis of novel, biologically active compounds. The provided protocols are general and may require optimization for specific substrates and desired outcomes.
Application of 3-Iodo-5-methoxypyridine in Agrochemical Synthesis: A Detailed Overview
Introduction
3-Iodo-5-methoxypyridine is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. The presence of a reactive iodine atom at the 3-position allows for the facile introduction of various functionalities through cross-coupling reactions, while the methoxy group at the 5-position can influence the biological activity and physicochemical properties of the final molecule. This application note provides a comprehensive overview of the synthetic utility of this compound in the context of agrochemical research and development, with a focus on its application in the synthesis of a fungicidal lead compound.
Key Synthetic Applications: Cross-Coupling Reactions
The reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between this compound and a boronic acid or ester. This is a powerful method for introducing aryl or heteroaryl substituents at the 3-position of the pyridine ring.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond between this compound and an amine. This is a key transformation for the synthesis of N-aryl and N-heteroaryl pyridinamines, which are common motifs in bioactive molecules.
-
Sonogashira Coupling: This reaction allows for the formation of a C-C bond between this compound and a terminal alkyne, leading to the synthesis of substituted alkynylpyridines.
Synthesis of a Fungicidal Lead Compound: N-(5-methoxypyridin-3-yl)cyclopropanecarboxamide
A notable application of this compound in agrochemical synthesis is as a precursor to fungicides. One such example is the synthesis of N-(5-methoxypyridin-3-yl)cyclopropanecarboxamide, a compound belonging to the carboxamide class of fungicides. The synthesis involves a two-step process starting from this compound.
Logical Synthesis Pathway
Figure 1. Proposed synthetic pathway to a fungicidal carboxamide.
Experimental Protocols
Step 1: Synthesis of 5-methoxy-3-aminopyridine via Buchwald-Hartwig Amination
The first step involves the conversion of this compound to 5-methoxy-3-aminopyridine. The Buchwald-Hartwig amination is a suitable method for this transformation, utilizing an ammonia surrogate.
Workflow for Buchwald-Hartwig Amination
Figure 2. Experimental workflow for the synthesis of the amine intermediate.
Protocol:
A dry reaction vessel is charged with this compound (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq). An ammonia surrogate, such as benzophenone imine, is then added. The vessel is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous solvent (e.g., toluene or dioxane) is added, and the reaction mixture is heated to 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is quenched with aqueous HCl, and the resulting aqueous layer is washed with an organic solvent. The aqueous layer is then basified with NaOH and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 5-methoxy-3-aminopyridine.
| Parameter | Value/Condition |
| Reactants | |
| This compound | 1.0 eq |
| Benzophenone imine (Ammonia surrogate) | 1.2 eq |
| Catalyst System | |
| Pd₂(dba)₃ | 2 mol% |
| Xantphos | 4 mol% |
| Base | |
| Cs₂CO₃ | 2.0 eq |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-24 h |
| Typical Yield | 70-90% |
Table 1. Typical Reaction Conditions for Buchwald-Hartwig Amination.
Step 2: Synthesis of N-(5-methoxypyridin-3-yl)cyclopropanecarboxamide via Acylation
The final step is the acylation of 5-methoxy-3-aminopyridine with cyclopropanecarbonyl chloride to yield the target fungicide.
Protocol:
To a stirred solution of 5-methoxy-3-aminopyridine (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, a solution of cyclopropanecarbonyl chloride (1.1 eq) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to give N-(5-methoxypyridin-3-yl)cyclopropanecarboxamide.
| Parameter | Value/Condition |
| Reactants | |
| 5-methoxy-3-aminopyridine | 1.0 eq |
| Cyclopropanecarbonyl chloride | 1.1 eq |
| Base | |
| Triethylamine | 1.5 eq |
| Solvent | Dichloromethane |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-6 h |
| Typical Yield | >90% |
Table 2. Typical Reaction Conditions for Acylation.
This compound serves as a valuable and versatile starting material for the synthesis of agrochemically relevant compounds. Through well-established cross-coupling methodologies, particularly the Buchwald-Hartwig amination, it provides efficient access to key intermediates like 5-methoxy-3-aminopyridine. Subsequent functionalization, such as acylation, allows for the straightforward synthesis of potential fungicidal agents. The protocols outlined in this application note provide a solid foundation for researchers and scientists in the field of agrochemical development to explore the potential of this compound in the discovery of new and effective crop protection agents.
3-Iodo-5-methoxypyridine: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
Introduction
3-Iodo-5-methoxypyridine has emerged as a crucial building block for the synthesis of a diverse array of heterocyclic compounds, garnering significant interest from researchers in medicinal chemistry and drug discovery. Its unique structural features, including a reactive iodine atom at the 3-position and an electron-donating methoxy group at the 5-position, make it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enable the facile introduction of aryl, alkynyl, and amino moieties, respectively, leading to the generation of novel molecular architectures with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of promising heterocyclic compounds.
Application in the Synthesis of PI3K/mTOR Dual Inhibitors
Recent studies have highlighted the potential of methoxypyridine derivatives as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[1] The synthesis of sulfonamide methoxypyridine derivatives has been shown to yield compounds with significant inhibitory activity against PI3Kα and mTOR.[1]
Biological Activity Data
The biological activity of a synthesized sulfonamide methoxypyridine derivative, 22c , which incorporates a quinoline core, has been evaluated for its inhibitory effects on PI3Kα and mTOR, as well as its anti-proliferative activity against human cancer cell lines.
| Compound | Target | IC₅₀ (nM)[1] | Cell Line | IC₅₀ (nM)[1] |
| 22c | PI3Kα | 0.22 | MCF-7 | 130 |
| mTOR | 23 | HCT-116 | 20 |
These results demonstrate the potential of leveraging the this compound scaffold to develop potent dual PI3K/mTOR inhibitors. The PI3K/AKT/mTOR signaling pathway is a key cascade in cellular regulation.
PI3K/AKT/mTOR Signaling Pathway
Experimental Protocols
The following protocols provide detailed methodologies for key cross-coupling reactions utilizing this compound as the starting material. These reactions are fundamental for the synthesis of diverse heterocyclic compounds.
General Cross-Coupling Workflow
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-5-methoxypyridines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-methoxypyridine.
Quantitative Data (Example):
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-5-methoxypyridine | 85-95 |
Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-5-methoxypyridines
This protocol outlines a general procedure for the palladium/copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous N,N-dimethylformamide (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours, or until completion as indicated by TLC or LC-MS.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-alkynyl-5-methoxypyridine.
Quantitative Data (Example):
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 5-Methoxy-3-(phenylethynyl)pyridine | 80-90 |
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-5-methoxypyridines
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.[2]
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a glovebox, charge a reaction vial with this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%).
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Wash the mixture with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 3-amino-5-methoxypyridine derivative.
Quantitative Data (Example):
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(5-Methoxypyridin-3-yl)morpholine | 75-85 |
This compound serves as a highly effective and versatile building block for the synthesis of a wide range of heterocyclic compounds. The palladium-catalyzed cross-coupling reactions described herein provide efficient and reliable methods for the introduction of diverse functional groups at the 3-position of the pyridine ring. The resulting derivatives hold significant promise for the development of novel therapeutic agents, particularly in the field of oncology. The provided protocols offer a solid foundation for researchers to explore the vast chemical space accessible from this valuable starting material.
References
Application Notes and Protocols for the Heck Coupling Reaction of 3-Iodo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the Heck coupling reaction of 3-iodo-5-methoxypyridine, a key intermediate in the synthesis of various biologically active compounds. The electron-donating methoxy group and the inherent electronic properties of the pyridine ring influence the reactivity of the C-I bond, making the optimization of reaction conditions crucial for achieving high yields and selectivity.
Reaction Principle
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II)-pyridyl complex.
-
Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the Pd-pyridyl bond.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon of the newly formed alkyl-palladium intermediate is eliminated, forming the desired substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The base present in the reaction mixture regenerates the active Pd(0) catalyst from the palladium-hydride species, completing the catalytic cycle.[1]
Summary of Reaction Conditions
The successful execution of the Heck coupling reaction with this compound is highly dependent on the careful selection of the catalyst, ligand, base, solvent, and reaction temperature. Below is a summary of commonly employed conditions for the Heck coupling of aryl iodides with acrylates, which serve as a strong starting point for the specific substrate, this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | Pd(OAc)₂ | PdCl₂ | Pd(PPh₃)₄ | Pd₂(dba)₃ |
| Catalyst Loading | 1-5 mol% | 1-5 mol% | 1-5 mol% | 1-2 mol% |
| Ligand | PPh₃ | P(o-tolyl)₃ | None | P(t-Bu)₃ |
| Ligand Loading | 2-10 mol% | 2-10 mol% | - | 2-4 mol% |
| Base | Et₃N | K₂CO₃ | NaOAc | DIPEA |
| Base Equivalents | 1.5-2.5 | 1.5-2.0 | 1.5-2.0 | 2.0 |
| Solvent | DMF | NMP | CH₃CN | Dioxane |
| Alkene | n-Butyl acrylate | Methyl acrylate | Styrene | Ethyl acrylate |
| Alkene Equiv. | 1.2-1.5 | 1.2-1.5 | 1.1-1.5 | 1.2-1.5 |
| Temperature (°C) | 80-100 | 100-120 | 80-110 | 90-110 |
| Reaction Time (h) | 12-24 | 12-24 | 16-30 | 12-24 |
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck coupling of this compound with n-butyl acrylate using palladium(II) acetate as the catalyst.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol).
-
Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). This step should be repeated three times to ensure an oxygen-free environment.
-
Add anhydrous DMF (3 mL) to the flask via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the pre-formation of the active catalyst complex.
-
To this mixture, add this compound (235 mg, 1.0 mmol), followed by n-butyl acrylate (170 µL, 1.2 mmol), and triethylamine (279 µL, 2.0 mmol) via syringe.
-
Rinse the syringe with the remaining anhydrous DMF (2 mL) and add it to the reaction flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, (E)-butyl 3-(5-methoxypyridin-3-yl)acrylate.
Experimental Workflow
Caption: Experimental workflow for the Heck coupling of this compound.
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be conducted under an inert atmosphere to prevent catalyst deactivation.
Troubleshooting
-
Low or no conversion: Ensure the reaction is performed under strictly anhydrous and oxygen-free conditions. The quality of the palladium catalyst, base, and solvent is critical. An increase in temperature or reaction time may be necessary.
-
Formation of byproducts: Side reactions such as homocoupling of the aryl iodide or polymerization of the alkene can occur. Adjusting the stoichiometry of the reactants, catalyst loading, or temperature may help to minimize these byproducts.
-
Catalyst decomposition: The formation of palladium black is an indication of catalyst decomposition. The choice of a more robust ligand or the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes stabilize the catalyst.
References
Application Notes and Protocols for the C-3 Position Functionalization of 3-Iodo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of 3-iodo-5-methoxypyridine at the C-3 position, a key transformation in the synthesis of novel compounds for pharmaceutical and materials science research. The methodologies outlined below are based on established palladium-catalyzed cross-coupling reactions, offering versatile routes to introduce a variety of substituents.
Introduction
This compound is a valuable building block in organic synthesis. The carbon-iodine bond at the C-3 position is particularly amenable to functionalization through various cross-coupling reactions. This allows for the strategic introduction of aryl, heteroaryl, alkynyl, and amino groups, facilitating the rapid generation of diverse molecular scaffolds. This document details protocols for three widely used and robust methods: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
General Experimental Workflow
The functionalization of this compound typically follows a general workflow involving the setup of a palladium-catalyzed cross-coupling reaction under an inert atmosphere, followed by workup and purification.
Caption: General workflow for C-3 functionalization.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various boronic acids or esters.[1][2]
Experimental Protocol
A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst, a ligand, and a base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed solvent to the vessel.
-
The reaction mixture is heated to the specified temperature and stirred for the indicated time.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Quantitative Data Summary
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 80-92 |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 80 | 18 | 75-90 |
Yields are representative and may vary depending on the specific boronic acid used.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the direct alkynylation of this compound with terminal alkynes, a valuable transformation for introducing linear carbon scaffolds.[3][4]
Experimental Protocol
A general procedure for the Sonogashira coupling of this compound is as follows:
-
To a dry reaction vessel, add this compound (1.0 equiv.), a palladium catalyst, a copper(I) co-catalyst, and a ligand.
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
Anhydrous, degassed solvent and a suitable base (e.g., triethylamine or diisopropylamine) are added.
-
The terminal alkyne (1.1-1.5 equiv.) is added dropwise to the stirred mixture.
-
The reaction is stirred at the specified temperature for the indicated time.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with saturated aqueous ammonium chloride and brine.
-
The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.
Quantitative Data Summary
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (1) | - | TEA | THF | RT | 6 | 88-98 |
| Pd(OAc)₂ (2) | CuI (1) | PPh₃ (4) | DIPEA | DMF | 50 | 4 | 85-95 |
| Pd(PPh₃)₄ (3) | CuI (1.5) | - | Piperidine | Toluene | 80 | 8 | 80-90 |
Yields are representative and may vary depending on the specific terminal alkyne used.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of 3-amino-5-methoxypyridine derivatives by coupling with a wide range of primary and secondary amines.[5][6]
Experimental Protocol
A general procedure for the Buchwald-Hartwig amination of this compound is as follows:
-
In a glovebox, a reaction vessel is charged with this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium catalyst, a ligand, and a base.
-
The vessel is sealed, removed from the glovebox, and anhydrous, degassed solvent is added.
-
The reaction mixture is heated to the specified temperature with vigorous stirring for the indicated time.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a plug of silica gel.
-
The filtrate is concentrated, and the crude product is purified by flash column chromatography.
Quantitative Data Summary
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 12 | 75-90 |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 70-88 |
| Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ (2) | t-BuOH | 80 | 24 | 80-95 |
Yields are representative and may vary depending on the specific amine used.
Signaling Pathways and Logical Relationships
The catalytic cycles for these cross-coupling reactions share common fundamental steps, including oxidative addition and reductive elimination, while differing in the transmetalation step.
Caption: Catalytic cycles of key cross-coupling reactions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application of 3-Iodo-5-methoxypyridine in Materials Science: A Methodological Overview
Introduction: 3-Iodo-5-methoxypyridine is a halogenated pyridine derivative that holds potential as a versatile building block in the synthesis of advanced materials for various applications in materials science, particularly in the realm of organic electronics. The presence of a reactive iodine atom at the 3-position allows for its facile incorporation into larger molecular frameworks through various cross-coupling reactions. The methoxy group at the 5-position, being an electron-donating group, can influence the electronic properties of the resulting materials, making it a valuable synthon for tuning the performance of organic semiconductors, including those used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). This document provides a general overview of its potential applications and outlines methodologies for its use in the synthesis of novel organic materials.
While specific, detailed experimental data on materials directly synthesized from this compound is not extensively available in the public domain, this document outlines the fundamental synthetic pathways and characterization techniques that would be employed in its research and development.
Synthetic Pathways and Methodologies
The primary utility of this compound in materials science lies in its application as a key intermediate in palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the construction of complex organic molecules with desired electronic and photophysical properties.
Key Cross-Coupling Reactions
Two of the most prominent and widely utilized cross-coupling reactions for this purpose are the Suzuki-Miyaura coupling and the Stille coupling.
1. Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. In this context, this compound would serve as the organic halide.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
| Step | Procedure | Notes |
| 1. Reagents & Setup | In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 eq.). | The choice of catalyst, base, and solvent can significantly impact the reaction yield and purity. Optimization may be required for different substrates. |
| 2. Solvent Addition | Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. | The water is necessary for the activation of the boronic acid. |
| 3. Reaction | Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). | |
| 4. Work-up | After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). | |
| 5. Purification | Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. | The choice of eluent for chromatography will depend on the polarity of the product. |
| 6. Characterization | Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. |
2. Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide.
Experimental Protocol: General Procedure for Stille Coupling
| Step | Procedure | Notes |
| 1. Reagents & Setup | In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the desired organostannane reagent (1.0-1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.01-0.05 eq.). | Organotin compounds are toxic and should be handled with appropriate safety precautions. |
| 2. Solvent Addition | Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF. | The reaction is sensitive to moisture and oxygen. |
| 3. Reaction | Heat the reaction mixture to reflux (typically 80-110 °C) and stir for the required time (6-48 hours). Monitor the reaction progress by TLC or GC-MS. | The addition of a ligand, such as triphenylarsine or P(o-tolyl)₃, can sometimes improve the reaction rate and yield. |
| 4. Work-up | After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of KF to precipitate the tin byproducts. Filter the mixture through Celite. | |
| 5. Purification | Extract the filtrate with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography. | |
| 6. Characterization | Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. |
Logical Workflow for Materials Synthesis
The synthesis of a novel material using this compound would typically follow a logical progression from the initial building block to the final characterized material.
Potential Applications in Materials Science
The materials synthesized from this compound are anticipated to find applications in various areas of organic electronics.
-
Organic Light-Emitting Diodes (OLEDs): The pyridine moiety can be incorporated into host materials, hole transport materials (HTMs), or electron transport materials (ETMs) for OLEDs. The methoxy group can help in tuning the HOMO/LUMO energy levels to facilitate efficient charge injection and transport.
-
Organic Photovoltaics (OPVs): As a component of donor or acceptor materials in the active layer of OPVs, the electronic properties of the 5-methoxypyridine unit can be leveraged to optimize the absorption spectrum and energy level alignment for efficient charge separation and collection.
-
Organic Field-Effect Transistors (OFETs): The planarity and intermolecular interactions of materials derived from this compound could be engineered to achieve high charge carrier mobilities, a key parameter for OFET performance.
Signaling Pathway for Material Design
The design of new materials is often guided by a feedback loop involving synthesis, characterization, and theoretical modeling.
Disclaimer: The provided protocols are general and may require optimization for specific substrates and reaction conditions. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Researchers should consult relevant safety data sheets (SDS) for all chemicals used. The absence of extensive published data on materials derived from this compound necessitates an exploratory and iterative approach to research in this area.
Application Notes and Protocols: Directed Metalation of Methoxypyridines for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the directed ortho-metalation (DoM) of methoxypyridines, a powerful strategy for the regioselective functionalization of the pyridine ring. This technique is of paramount importance in medicinal chemistry and materials science for the synthesis of highly substituted and biologically active heterocyclic compounds.
Introduction
Directed ortho-metalation is a versatile synthetic tool that utilizes a directing metalating group (DMG) to activate a specific C-H bond for deprotonation by a strong base, typically an organolithium reagent.[1][2] The methoxy group (-OCH₃) is an effective DMG, capable of directing metalation to the adjacent ortho-positions on the pyridine ring.[3][4] This regioselectivity offers a significant advantage over traditional electrophilic aromatic substitution reactions, which often yield mixtures of isomers.[1]
The resulting organometallic intermediate can then be trapped with a wide variety of electrophiles to introduce diverse functional groups, enabling the synthesis of complex pyridine derivatives.[2][5] The choice of base, solvent, and reaction temperature is crucial for achieving high yields and selectivities, and for avoiding common side reactions such as nucleophilic addition to the electron-deficient pyridine ring.[6][7]
Key Advantages of Directed Metalation of Methoxypyridines:
-
High Regioselectivity: The methoxy group reliably directs metalation to the adjacent positions.
-
Versatility: A broad range of electrophiles can be employed to introduce various functionalities.
-
Access to Complex Scaffolds: Enables the synthesis of polysubstituted pyridines that are difficult to prepare by other methods.
-
Wide Applicability: Useful in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established literature procedures and are intended to serve as a starting point for further optimization.
Protocol 1: C-3 Lithiation and Substitution of 4-Methoxypyridine
This protocol describes the regioselective lithiation of 4-methoxypyridine at the C-3 position using mesityllithium, followed by quenching with an electrophile.[3][4]
Reaction Scheme:
A schematic for the C-3 functionalization of 4-methoxypyridine.
Materials:
-
4-Methoxypyridine
-
Mesityllithium (MesLi) in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide, benzaldehyde, iodine)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 4-methoxypyridine (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of mesityllithium (1.1 equiv) in THF via the dropping funnel, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture back to -78 °C and add the electrophile (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: C-2 Lithiation and Bromination of 4-Methoxypyridine
This protocol details the C-2 lithiation of 4-methoxypyridine using a mixed alkyllithium-aminoalkoxide base, followed by bromination.[3][4]
Reaction Scheme:
Synthesis of 2-bromo-4-methoxypyridine via directed lithiation.
Materials:
-
4-Methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
2-(Dimethylamino)ethanol (LiDMAE precursor)
-
Anhydrous Hexane
-
1,2-Dibromotetrachloroethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare the BuLi-LiDMAE base in a flame-dried flask under nitrogen by adding n-BuLi (1.1 equiv) to a solution of 2-(dimethylamino)ethanol (1.1 equiv) in anhydrous hexane at 0 °C.
-
Stir the resulting solution for 30 minutes at 0 °C.
-
Add a solution of 4-methoxypyridine (1.0 equiv) in anhydrous hexane to the base at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Cool the mixture to -78 °C and add a solution of 1,2-dibromotetrachloroethane (1.2 equiv) in anhydrous hexane.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford 2-bromo-4-methoxypyridine.
Protocol 3: C-3 Lithiation and Formylation of 2-Bromo-4-methoxypyridine
This protocol outlines the lithiation of 2-bromo-4-methoxypyridine at the C-3 position using a hindered lithium amide base, followed by formylation.[3][4]
Reaction Scheme:
Formylation of 2-bromo-4-methoxypyridine at the C-3 position.
Materials:
-
2-Bromo-4-methoxypyridine
-
Lithium 2,2,6,6-tetramethylpiperidide (LTMP)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve 2-bromo-4-methoxypyridine (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LTMP (1.1 equiv) in THF, keeping the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add anhydrous DMF (1.5 equiv) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.
-
Quench the reaction by adding 1 M HCl until the pH is acidic.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting aldehyde by flash chromatography.
Data Presentation
The following tables summarize the outcomes of directed metalation reactions on various methoxypyridine substrates with different bases and electrophiles.
Table 1: Directed Metalation of 4-Methoxypyridine
| Entry | Base | Electrophile (E+) | Product | Yield (%) | Reference |
| 1 | MesLi | DMF | 4-Methoxy-3-pyridinecarboxaldehyde | 85 | [3][4] |
| 2 | MesLi | I₂ | 3-Iodo-4-methoxypyridine | 90 | [3][4] |
| 3 | PhLi | PhCHO | (4-Methoxypyridin-3-yl)(phenyl)methanol | 75 | [3][4] |
| 4 | BuLi-LiDMAE | 1,2-dibromotetrachloroethane | 2-Bromo-4-methoxypyridine | 88 | [3][4] |
Table 2: Directed Metalation of Substituted Methoxypyridines
| Entry | Substrate | Base | Electrophile (E+) | Product | Yield (%) | Reference |
| 1 | 2-Bromo-4-methoxypyridine | LTMP | DMF | 2-Bromo-4-methoxy-3-pyridinecarboxaldehyde | 70 (overall for 2 steps) | [3][4] |
| 2 | 3-Methoxypyridine | n-BuLi | Various | 4-Substituted-3-methoxypyridines | 60-99 | [2] |
| 3 | 2,3-Dimethoxypyridine | n-BuLi | Various | 4-Substituted-2,3-dimethoxypyridines | 60-99 | [2] |
Logical Workflow for Directed Metalation of Methoxypyridines
The general workflow for a directed metalation experiment is outlined below.
A generalized workflow for the directed metalation of methoxypyridines.
Conclusion
Directed metalation of methoxypyridines is a robust and highly regioselective method for the synthesis of functionalized pyridine derivatives. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug discovery. Careful consideration of the substrate, base, and reaction conditions is essential for successful implementation of this methodology. The versatility of this approach allows for the generation of diverse molecular scaffolds, which are crucial for the development of new therapeutic agents and advanced materials.
References
- 1. baranlab.org [baranlab.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. znaturforsch.com [znaturforsch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 3-Iodo-5-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 3-iodo-5-methoxypyridine. Our aim is to help you navigate common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low to no yield in my Suzuki coupling reaction with this compound. What are the primary factors to investigate?
A1: Low yields in the Suzuki coupling of this compound can often be attributed to several key factors:
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Catalyst System: The choice of palladium precursor and ligand is critical. While standard catalysts like Pd(PPh₃)₄ may be effective, more specialized ligands can be necessary.
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Reaction Conditions: Temperature, solvent, and the choice of base are crucial parameters that significantly impact reaction efficiency.
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Reagent Quality: The purity of all reagents, including this compound, the boronic acid or ester, solvent, and base, is paramount.
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Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Inadequate degassing can lead to catalyst deactivation.
Q2: Which palladium catalyst and ligand combination is most effective for coupling with an electron-rich substrate like this compound?
A2: For electron-rich substrates, the oxidative addition step can be challenging. Therefore, employing bulky, electron-rich phosphine ligands is often beneficial.[1][2] Consider screening catalysts such as Pd(PPh₃)₄, PdCl₂(dppf), or using a combination of a palladium precursor like Pd₂(dba)₃ with ligands such as XPhos, SPhos, or RuPhos. These advanced ligands are known to improve outcomes for heteroaryl couplings.[3]
Q3: What is the impact of the base on the reaction yield, and which base is recommended?
A3: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[4][5] The choice of base can significantly affect the yield. A comparative study of different bases is essential for optimization.[4]
Commonly used bases include:
-
Carbonates: K₂CO₃, Na₂CO₃, and Cs₂CO₃ are widely used. Cs₂CO₃ is more soluble in organic solvents and can be effective in challenging couplings.[6]
-
Phosphates: K₃PO₄ is another effective base, particularly for sterically hindered substrates.[7]
-
Hydroxides: While strong bases like NaOH and KOH can be used, they may promote side reactions.[8]
For this compound, starting with a milder inorganic base like K₂CO₃ or K₃PO₄ is a good approach.
Q4: How do I select the optimal solvent for my reaction?
A4: The solvent influences the solubility of reactants and the stability and activity of the catalyst.[9] Common solvents for Suzuki couplings include:
-
Aprotic polar solvents: Dioxane, THF, and DMF are frequently used.[6]
-
Alcoholic solvents: The addition of water or alcohols like ethanol can be beneficial, especially when using inorganic bases.[9] A mixture of an organic solvent and water (e.g., dioxane/water) is a common choice.[10]
Screening different solvent systems is recommended to find the optimal conditions for your specific substrates.
Q5: What are common side reactions, and how can I minimize them?
A5: Several side reactions can reduce the yield of the desired product:
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Homocoupling: The self-coupling of the boronic acid is often caused by the presence of oxygen.[6] Thoroughly degassing the solvent and reaction mixture is crucial for prevention.[6]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which can be promoted by aqueous and basic conditions.[3] Using boronic esters (e.g., pinacol esters) can mitigate this issue as they are more stable.[3]
-
Dehalogenation: The replacement of the iodine atom on the pyridine ring with a hydrogen atom can also occur.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conversion | Inactive or poisoned catalyst. | - Use a fresh batch of palladium catalyst and ligand.- Ensure phosphine ligands are stored under an inert atmosphere to prevent oxidation.- Consider using a more robust pre-catalyst. |
| Suboptimal reaction temperature. | - Gradually increase the reaction temperature, typically in the range of 80-120 °C.[6]- Monitor for potential catalyst decomposition at higher temperatures. | |
| Inappropriate base or solvent. | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).- Try different solvent systems (e.g., Dioxane/H₂O, Toluene, DMF).[6][9] | |
| Formation of Homocoupling Byproduct | Presence of oxygen in the reaction mixture. | - Ensure thorough degassing of solvents and the reaction vessel (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).[6] |
| Use of a Pd(II) precatalyst. | - Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[6] | |
| Protodeboronation of Boronic Acid | Hydrolysis of the boronic acid. | - Use a boronic ester (e.g., pinacol ester) instead of the boronic acid.[3]- Minimize the amount of water in the reaction or try anhydrous conditions. |
| Dehalogenation of this compound | Presence of a hydride source. | - Ensure solvents are pure and free from potential hydride donors. |
| Complex Mixture of Products | Reaction conditions are too harsh. | - Lower the reaction temperature.- Use a milder base. |
Data Presentation
While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the literature, the following tables provide representative conditions and yields for analogous substituted iodopyridines. This data can serve as a valuable starting point for your optimization experiments.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Substituted Iodopyridines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 80-100 | 4-16 | Varies | [11] |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 12-24 | Varies | [12] |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | Varies | [12] |
| 4 | PdCl₂(dppf) (1) | - | Cs₂CO₃ | Toluene | 80 | Varies | Good | [3] |
Yields are highly dependent on the specific boronic acid used.
Table 2: Effect of Base and Solvent on Suzuki Coupling of Iodopyridine Analogs
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromo-4-iodopyridine | K₂CO₃ | Dioxane/H₂O (4:1) | 80-100 | Good | [11] |
| 2 | 4-Iodopyridine derivative | Cs₂CO₃ | Toluene | 80 | Good | [3] |
| 3 | 3-Iodoimidazo[1,2-a]pyridine | Strong Bases | DME | Varies | Optimized | [13] |
| 4 | Bromobenzene | NaOH | MeOH/H₂O (3:2) | Varies | 98.5 | [9] |
Experimental Protocols
The following is a general experimental protocol that can be adapted for the Suzuki-Miyaura coupling of this compound. Optimization of specific parameters is highly recommended.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and thoroughly degas the mixture by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the phosphine ligand.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 3-Iodo-5-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Iodo-5-methoxypyridine. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, which is commonly achieved through the diazotization of 3-Amino-5-methoxypyridine followed by an iodination reaction, often referred to as a Sandmeyer-type reaction.
Q1: My reaction is producing a significant amount of a phenolic byproduct, 5-methoxy-pyridin-3-ol. How can I minimize this?
A1: The formation of 5-methoxy-pyridin-3-ol is a common side reaction in this synthesis and arises from the reaction of the intermediate diazonium salt with water. To minimize the formation of this byproduct, consider the following strategies:
-
Temperature Control: Maintain a low temperature, typically between 0-5°C, during the diazotization step (the reaction of 3-amino-5-methoxypyridine with a nitrite source). The diazonium salt is unstable and will decompose more readily at higher temperatures, leading to increased phenol formation.
-
Acid Concentration: Use a sufficient concentration of a non-nucleophilic acid (e.g., sulfuric acid or tetrafluoroboric acid) to stabilize the diazonium salt and suppress its reaction with water.
-
Reaction Time: Add the iodide source (e.g., potassium iodide) as soon as the diazotization is complete. Prolonged exposure of the diazonium salt to the aqueous acidic environment will increase the likelihood of phenol formation.
-
Anhydrous Conditions: While challenging for a typical Sandmeyer reaction, using non-aqueous diazotization conditions with reagents like isoamyl nitrite in an organic solvent can significantly reduce the formation of the phenolic byproduct.
Q2: I am observing the formation of dark, tar-like materials in my reaction mixture. What is the cause and how can I prevent it?
A2: The formation of tar-like substances is often a result of the decomposition of the diazonium salt and subsequent radical-mediated side reactions. The instability of the 3-methoxy-5-pyridyl diazonium salt is a key factor. The electron-donating nature of the methoxy group can decrease the stability of the diazonium salt. To mitigate this:
-
Strict Temperature Control: As with minimizing phenol formation, maintaining a consistently low temperature (0-5°C) is crucial to prevent the rapid decomposition of the diazonium salt.
-
Purity of Starting Material: Ensure that the starting material, 3-Amino-5-methoxypyridine, is of high purity. Impurities can catalyze the decomposition of the diazonium salt.
-
Efficient Stirring: Maintain vigorous and efficient stirring throughout the reaction to ensure homogeneity and prevent localized overheating.
-
Degassing: To minimize radical side reactions, degassing the reaction solvent prior to use may be beneficial.
Q3: The yield of my desired product, this compound, is consistently low. What factors could be contributing to this?
A3: Low yields can be attributed to several factors throughout the experimental process:
-
Incomplete Diazotization: Ensure that the diazotization of the starting amine is complete before proceeding with the iodination step. You can test for the presence of unreacted amine using a spot test with a suitable coupling agent.
-
Decomposition of the Diazonium Salt: As mentioned previously, the instability of the diazonium salt is a major contributor to low yields. Strict temperature control is paramount.
-
Suboptimal Iodide Addition: The rate and method of adding the iodide source can impact the yield. A slow, controlled addition of the iodide solution is often recommended.
-
Work-up and Purification Losses: Losses can occur during the extraction and purification steps. Ensure efficient extraction with an appropriate organic solvent and optimize your purification method (e.g., column chromatography) to minimize product loss.
-
Deamination: A competing side reaction is the reduction of the diazonium salt back to 5-methoxypyridine (deamination). While less common than phenol formation, it can contribute to lower yields of the desired iodo-compound.
Q4: I am concerned about the potential for demethylation of the methoxy group under the acidic reaction conditions. Is this a common side reaction?
A4: While acidic conditions are employed for the diazotization, demethylation of the methoxy group is generally not considered a major side reaction under the typical low-temperature and short reaction times used for a Sandmeyer-type reaction. However, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to some degree of demethylation. To avoid this, adhere to the recommended reaction times and temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-established method for synthesizing this compound is through the diazotization of 3-Amino-5-methoxypyridine, followed by a Sandmeyer-type reaction with an iodide source, typically potassium iodide.
Q2: Is a copper(I) catalyst necessary for the iodination step?
A2: Unlike the Sandmeyer reactions for the introduction of chloro, bromo, or cyano groups, the use of a copper(I) catalyst is not always required for iodination. The reaction of the diazonium salt with potassium iodide often proceeds efficiently without a catalyst.
Q3: What are the primary side products I should expect to see in my crude product?
A3: The most common side products are:
-
5-methoxy-pyridin-3-ol: Formed from the reaction of the diazonium salt with water.
-
Biaryl compounds: Formed via radical coupling of the aryl radical intermediate. The presence of these indicates a radical-based decomposition pathway.
-
Unreacted 3-Amino-5-methoxypyridine: If the diazotization is incomplete.
-
5-methoxypyridine: From the deamination side reaction.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through extraction followed by column chromatography on silica gel. The choice of eluent for chromatography will depend on the polarity of the impurities, but a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound via the Sandmeyer-type reaction. Please note that actual results may vary depending on the specific experimental conditions and scale.
| Parameter | Typical Value/Range | Notes |
| Starting Material | 3-Amino-5-methoxypyridine | High purity is recommended. |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Typically used in slight excess. |
| Acid | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Sufficient concentration to dissolve the amine and generate nitrous acid. |
| Diazotization Temp. | 0 - 5 °C | Critical for minimizing side reactions. |
| Iodinating Agent | Potassium Iodide (KI) | Often used in excess. |
| Reaction Time | 1 - 3 hours | Monitored by TLC or LC-MS. |
| Typical Yield | 60 - 80% | Highly dependent on reaction conditions and control of side reactions. |
| Major Impurity | 5-methoxy-pyridin-3-ol | Can range from 5% to >20% depending on conditions. |
| Other Impurities | Biaryl compounds, unreacted starting material | Typically present in smaller amounts. |
Experimental Protocol
Synthesis of this compound from 3-Amino-5-methoxypyridine
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
3-Amino-5-methoxypyridine
-
Concentrated Sulfuric Acid (or Hydrochloric Acid)
-
Sodium Nitrite
-
Potassium Iodide
-
Sodium Bicarbonate (or other suitable base)
-
Sodium Thiosulfate
-
Ethyl Acetate (or other suitable extraction solvent)
-
Brine
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Silica Gel for column chromatography
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-Amino-5-methoxypyridine in a cooled (0-5°C) aqueous solution of sulfuric acid.
-
Maintain the temperature of the solution between 0 and 5°C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution. The rate of addition should be controlled to maintain the temperature below 5°C.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes to ensure complete diazotization.
-
-
Iodination:
-
In a separate beaker, prepare a solution of potassium iodide in water.
-
Slowly add the potassium iodide solution to the cold diazonium salt solution. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen ceases.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Neutralize the reaction mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Signaling pathways illustrating the main reaction and common side reactions.
Technical Support Center: Purification of 3-Iodo-5-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the post-reaction purification of 3-iodo-5-methoxypyridine. It is intended for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The impurities largely depend on the synthetic route. A common route is the Sandmeyer reaction of 3-amino-5-methoxypyridine. In this case, potential impurities include:
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Unreacted 3-amino-5-methoxypyridine: The starting material may not have fully reacted.
-
3-Hydroxy-5-methoxypyridine: Formed by the reaction of the diazonium salt intermediate with water. This is a very common byproduct in Sandmeyer reactions.[1]
-
Azo-coupled byproducts: Diazonium salts can couple with electron-rich aromatic compounds to form colored azo compounds.
-
Residual reagents: Inorganic salts from the diazotization (e.g., sodium nitrite, potassium iodide) and work-up steps.
Q2: What are the recommended general purification techniques for this compound?
A2: The two primary purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.[2]
Q3: My purified this compound is a lyophilized powder. How should I store it?
A3: For long-term storage, it is recommended to store the lyophilized powder at -20°C to -80°C. For short-term storage, 4°C is acceptable for about a week. It is important to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of this compound from an impurity.
-
Potential Cause: The solvent system (eluent) may not have the optimal polarity to effectively separate the components.
-
Troubleshooting Steps:
-
Optimize the Eluent: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for pyridines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[4][5] Vary the ratio to achieve a good separation of spots on the TLC plate. The desired product should ideally have an Rf value between 0.2 and 0.4 for good separation on a column.
-
Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity during the chromatography.
-
Choice of Stationary Phase: While silica gel is the most common stationary phase, if the impurity is very close in polarity, consider using a different adsorbent like alumina (neutral, acidic, or basic).[4]
-
Issue: The product is taking too long to elute or is not coming off the column.
-
Potential Cause: The eluent is not polar enough to move the compound down the silica gel column.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture. For very polar compounds, a small amount of methanol can be added to the eluent (e.g., 1-5% in dichloromethane).
-
Check for Compound Stability: Ensure your compound is not decomposing on the silica gel, which can sometimes be slightly acidic. This can be tested by spotting the compound on a TLC plate, letting it sit for an extended period, and then eluting to see if any new spots have formed.
-
Recrystallization
Issue: Oiling out instead of crystallization.
-
Potential Cause: The compound's solubility in the chosen solvent is too high at the cooling temperature, or the cooling process is too rapid.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. Common choices for pyridines include ethanol, methanol, acetone, ethyl acetate, or mixtures with water or hexanes.
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the precipitation of an oil rather than the formation of crystals.
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the surface of the solution can initiate crystallization. Alternatively, adding a small "seed" crystal of the pure compound can induce crystallization.
-
Issue: Low recovery of the purified product.
-
Potential Cause:
-
Too much solvent was used, keeping a significant amount of the product dissolved even at low temperatures.
-
The compound has some solubility in the cold solvent.
-
Premature crystallization occurred during hot filtration.
-
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation.
-
Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.
-
Experimental Protocols
General Column Chromatography Protocol
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).[3]
-
Column Packing: Pour the slurry into a chromatography column with the stopcock closed. Allow the silica to settle, and then drain the excess solvent until it is just above the silica level. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully add this solution to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
General Recrystallization Protocol
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring and continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was used, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Quantitative Data
| Purification Technique | Typical Eluent/Solvent System | Expected Purity | Typical Yield |
| Column Chromatography | Hexanes/Ethyl Acetate (gradient) | >98% (by NMR) | 70-90% |
| Recrystallization | Ethanol/Water | >99% (by NMR) | 60-80% |
Note: Purity and yield are highly dependent on the quality of the crude material and the specific experimental conditions.
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Poor Separation in Column Chromatography
Caption: Decision tree for troubleshooting poor separation in column chromatography.
References
Technical Support Center: Troubleshooting Catalyst Deactivation in 3-Iodo-5-methoxypyridine Couplings
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving 3-Iodo-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation and low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is sluggish or has stalled completely. What is the most likely cause?
A1: A common issue with pyridine-containing substrates like this compound is the poisoning of the palladium catalyst. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to the formation of inactive catalyst complexes and halting the catalytic cycle.
Q2: I observe the formation of a black precipitate (palladium black) in my reaction. What does this indicate?
A2: The formation of palladium black is a visual indicator of catalyst decomposition. This can be caused by several factors, including the presence of impurities, suboptimal reaction conditions (e.g., high temperature), or the inherent instability of the catalytic species, which can be exacerbated by catalyst poisoning from the pyridine substrate.
Q3: How does the choice of ligand affect catalyst stability and reaction outcome?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and preventing deactivation. For electron-rich and potentially coordinating substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often recommended. These ligands can promote the desired catalytic steps while minimizing the inhibitory coordination of the pyridine nitrogen.
Q4: Can the base I use contribute to catalyst deactivation or low yields?
A4: Absolutely. The choice of base is critical and can significantly influence the reaction's success. An inappropriate base can lead to side reactions, substrate decomposition, or may not be effective in the transmetallation step of the catalytic cycle. It is often necessary to screen several bases to find the optimal conditions for your specific coupling reaction.
Q5: What are common side reactions to look out for in these coupling reactions?
A5: Besides catalyst deactivation, other common side reactions include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki couplings) or the terminal alkyne (in Sonogashira couplings).
-
Hydrodehalogenation: Replacement of the iodine atom on the pyridine ring with a hydrogen atom.
-
Protodeboronation: In Suzuki couplings, the boronic acid is replaced by a hydrogen atom from the solvent or trace water.
Troubleshooting Guides
Issue 1: Low to No Product Yield
This is the most common problem and often points to catalyst deactivation. Follow this troubleshooting workflow to diagnose and resolve the issue.
Issue 2: Formation of Palladium Black
The appearance of a black precipitate indicates that the active Pd(0) catalyst is aggregating and becoming inactive.
Quantitative Data Summary
While specific data for this compound is limited in the literature, the following tables provide representative data for the Suzuki-Miyaura coupling of halopyridines, illustrating the impact of key reaction parameters. This data can serve as a valuable starting point for optimization.
Table 1: Effect of Base on a Suzuki-Miyaura Coupling of a Halopyridine
| Entry | Ligand | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | XPhos | 1.5 | NaOt-Bu | Toluene | 110 | 12 | 91 |
| 2 | XPhos | 1.5 | K₂CO₃ | Toluene | 110 | 24 | 65 |
| 3 | XPhos | 1.5 | K₃PO₄ | Toluene | 110 | 18 | 82 |
| 4 | RuPhos | 1.5 | Cs₂CO₃ | Dioxane | 100 | 10 | 94 |
Note: This data illustrates the significant impact of the base on the reaction outcome. Screening of bases is often a crucial step in optimizing these reactions.
Table 2: Ligand Screening for a Suzuki-Miyaura Coupling of a Halopyridine
| Entry | Ligand | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | 2 | K₂CO₃ | Toluene | 100 | 24 | 35 |
| 2 | SPhos | 2 | K₂CO₃ | Toluene | 100 | 12 | 88 |
| 3 | XPhos | 2 | K₂CO₃ | Toluene | 100 | 12 | 92 |
| 4 | RuPhos | 2 | K₂CO₃ | Toluene | 100 | 10 | 95 |
Note: This data highlights the importance of using bulky, electron-rich phosphine ligands for efficient coupling of halopyridines.
Experimental Protocols
Protocol 1: General Procedure for a Troubleshooting Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for troubleshooting low-yielding reactions.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the ligand (e.g., SPhos, 0.022 mmol).
-
-
Inert Atmosphere:
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add this compound (1.0 mmol).
-
Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
-
Reaction:
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time.
-
-
Monitoring:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Kinetic Monitoring of Catalyst Deactivation by ¹H NMR
This protocol allows for the in-situ monitoring of a cross-coupling reaction to understand the kinetics and identify potential catalyst deactivation.
-
Sample Preparation:
-
In a glovebox, prepare a stock solution of the palladium pre-catalyst and ligand in a deuterated solvent (e.g., toluene-d₈).
-
In a separate vial, weigh this compound, the coupling partner, the base, and an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
Reaction Initiation:
-
Dissolve the solid reagents in the deuterated solvent in an NMR tube.
-
Add the catalyst stock solution to the NMR tube, which is then sealed.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra at regular time intervals at the desired reaction temperature.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting materials, product, and internal standard.
-
Plot the concentration of the product versus time to determine the reaction rate. A plateau in product formation before full conversion of the starting material is indicative of catalyst deactivation.
-
Technical Support Center: Enhancing the Reactivity of 3-Iodo-5-methoxypyridine through Strategic Solvent Selection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on selecting the optimal solvent to enhance the reactivity of 3-iodo-5-methoxypyridine in various palladium-catalyzed cross-coupling reactions. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection critical for reactions involving this compound?
A1: Solvent choice is a critical parameter in palladium-catalyzed cross-coupling reactions as it can significantly influence reaction rates, yields, and even selectivity. The solvent's role extends beyond simply dissolving reactants; it can affect catalyst stability and activity, the solubility of intermediates, and the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For a substrate like this compound, the electronic properties of the pyridine ring and the methoxy group can lead to unique solvent effects that must be carefully considered to achieve optimal results.
Q2: What are the general considerations for choosing a solvent for cross-coupling reactions with this compound?
A2: Several factors should be considered when selecting a solvent:
-
Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states in the catalytic cycle.[1]
-
Coordinating Ability: Solvents can coordinate to the palladium center, which can either stabilize the catalyst or inhibit its activity by competing with other ligands or substrates. For instance, strongly coordinating solvents like DMF may displace other ligands from the active palladium complex, potentially slowing down the reaction.[2]
-
Boiling Point: The reaction temperature is a crucial parameter, and the solvent's boiling point must be high enough to allow the reaction to proceed at the desired rate.
-
Aprotic vs. Protic: Aprotic solvents are generally preferred for many cross-coupling reactions as protic solvents can participate in unwanted side reactions, such as protodeboronation in Suzuki couplings.
Q3: Which solvents are commonly used for Suzuki-Miyaura couplings with this compound?
A3: A range of solvents can be employed for Suzuki-Miyaura couplings. The optimal choice often depends on the specific boronic acid or ester being used and the desired reaction temperature. Common choices include:
-
Ethereal solvents: 1,4-Dioxane and tetrahydrofuran (THF) are frequently used, often in combination with water.[3]
-
Aromatic hydrocarbons: Toluene is another common choice, particularly for reactions run at higher temperatures.[1]
-
Polar aprotic solvents: Dimethylformamide (DMF) can also be effective, though its coordinating ability should be considered.[4]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no conversion of this compound.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | Screen a variety of solvents. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water) is often effective.[3] The aqueous phase is crucial for the activity of many inorganic bases. |
| Suboptimal Base | The choice of base is critical and is often solvent-dependent. For ethereal solvents, bases like K₃PO₄ or Cs₂CO₃ are commonly used.[2] |
| Catalyst Inactivity | Ensure the palladium catalyst and ligand are appropriate for the coupling. For challenging substrates, consider using more active, bulky phosphine ligands. |
| Low Reaction Temperature | If the reaction is sluggish, consider increasing the temperature. Solvents with higher boiling points like 1,4-dioxane or toluene allow for higher reaction temperatures.[2] |
Sonogashira Coupling
Problem: Low yield of the desired alkynylated product and/or significant homocoupling of the alkyne (Glaser coupling).
| Potential Cause | Recommended Solution |
| Solvent Choice | Anhydrous and deoxygenated solvents are crucial.[5] THF and DMF are common choices.[5] For some systems, non-polar solvents like toluene have been shown to give better yields compared to polar aprotic solvents like DMF.[2] The use of an amine as both a base and a co-solvent (e.g., triethylamine) is also a common practice. |
| Copper Co-catalyst Issues | While CuI is a standard co-catalyst, it can also promote homocoupling. If this is a significant issue, consider running the reaction under copper-free conditions, which may require a different palladium catalyst and ligand system. |
| Oxygen Contamination | The presence of oxygen can significantly promote Glaser coupling. Ensure all solvents and reagents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[5] |
| Base Inefficiency | An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to neutralize the HX formed.[5] Ensure the base is pure and used in sufficient excess. |
Buchwald-Hartwig Amination
Problem: Low conversion or decomposition of starting materials.
| Potential Cause | Recommended Solution |
| Solvent Polarity | Non-polar solvents like toluene or 1,4-dioxane are often preferred for Buchwald-Hartwig aminations.[1][6] Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the catalyst.[7] |
| Base Selection | Strong bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly required.[7] However, for base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ in combination with a suitable ligand can be effective.[8] |
| Ligand Choice | The choice of phosphine ligand is critical for successful amination. Bulky, electron-rich ligands are often necessary to promote the catalytic cycle. |
| Reaction Temperature | Typical reaction temperatures range from 80-110 °C.[2] If decomposition is observed, lowering the temperature may be necessary, potentially requiring a more active catalyst system. |
Quantitative Data Summary
| Reaction Type | Solvent System | Typical Yield Range (%) | Reference(s) |
| Suzuki-Miyaura Coupling | 1,4-Dioxane / Water | 70 - 95 | [3] |
| Toluene / Water | 65 - 90 | [2] | |
| DMF / Water | 60 - 85 | [4] | |
| Sonogashira Coupling | THF / Triethylamine | 60 - 90 | [5] |
| Toluene / Triethylamine | 70 - 95 | [2] | |
| DMF | 50 - 80 | [9] | |
| Buchwald-Hartwig Amination | Toluene | 75 - 98 | [1] |
| 1,4-Dioxane | 70 - 95 | [6] |
Note: These are general ranges and actual yields will depend on the specific reaction partners, catalyst, ligand, base, temperature, and reaction time.
Experimental Protocols & Visualizations
General Experimental Workflow for Cross-Coupling Reactions
General workflow for a typical palladium-catalyzed cross-coupling reaction.
Key Steps in a Suzuki-Miyaura Catalytic Cycle
Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic for Low Yield in Sonogashira Coupling
A logical approach to troubleshooting low yields in Sonogashira coupling reactions.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
Technical Support Center: 3-Iodo-5-methoxypyridine in Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-iodo-5-methoxypyridine in palladium-catalyzed cross-coupling reactions. The following information is designed to help diagnose and resolve common issues encountered during experimentation.
Troubleshooting Guides
Problem 1: Low to No Conversion of Starting Material
Observation: Significant amount of unreacted this compound remains after the reaction.
Possible Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst is essential for the reaction. Inactivity can halt the catalytic cycle.
-
Solution 1: Catalyst Choice & Ligand Screening: While standard catalysts like Pd(PPh₃)₄ are common, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can be more effective for this substrate. Consider screening different catalyst/ligand combinations.
-
Solution 2: Catalyst Quality: Ensure the catalyst is not degraded. Use a fresh batch or one that has been stored properly under an inert atmosphere. A color change in the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst.
-
-
Inefficient Oxidative Addition: Although the C-I bond is generally reactive, issues can still arise.
-
Solution: Employing more electron-rich and bulky ligands can facilitate the oxidative addition step.
-
-
Inappropriate Base: The strength and solubility of the base are critical for the reaction's success.
-
Solution 1: Base Screening: If using common inorganic bases like K₂CO₃ or Na₂CO₃, consider switching to stronger or more soluble bases such as Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often required, but their compatibility with the methoxy group should be considered.[1]
-
Solution 2: Use of Amine Bases in Sonogashira: For Sonogashira reactions, amine bases like triethylamine (NEt₃) or piperidine often serve as both the base and a co-solvent, and can be highly effective.[2]
-
-
Poor Solvent Choice: The solvent impacts the solubility of reagents and reaction kinetics.
-
Solution: Common solvents for coupling reactions include 1,4-dioxane, DMF, and toluene. If solubility is an issue, a solvent screen is recommended. For Suzuki couplings, the presence of a small amount of water is often beneficial when using inorganic bases.[3]
-
Problem 2: Formation of Significant Byproducts
Observation: The desired product is formed, but is accompanied by one or more significant byproducts.
Possible Causes & Solutions:
-
Homocoupling of the Boronic Acid (Suzuki Reaction): This side reaction involves the coupling of two boronic acid molecules.
-
Solution: This is often promoted by the presence of oxygen. Ensure thorough degassing of all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
-
Protodeboronation (Suzuki Reaction): The boronic acid is replaced by a hydrogen atom.
-
Solution: This can be exacerbated by strong bases and the presence of water.[4] Consider using a milder base or anhydrous conditions.
-
-
Glaser Coupling (Sonogashira Reaction): Homocoupling of the terminal alkyne.
-
Solution: This is a common side reaction in copper-co-catalyzed Sonogashira reactions and is promoted by oxygen. Running the reaction under strict anaerobic conditions can minimize this. Alternatively, a copper-free Sonogashira protocol can be employed.
-
-
Hydrolysis of the Methoxy Group: Strong basic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the methoxy group, forming 3-iodo-5-hydroxypyridine.
-
Solution: If hydrolysis is suspected, consider using milder bases (e.g., K₂CO₃, K₃PO₄) or running the reaction at a lower temperature for a longer period.
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for bases in Suzuki couplings with this compound?
A1: While the optimal base is substrate-dependent, a common trend in efficacy for Suzuki couplings is: Cs₂CO₃ > K₃PO₄ > K₂CO₃ > Na₂CO₃. The choice of base should be optimized for each specific reaction.
Q2: My reaction mixture turns black. Is this a problem?
A2: The formation of a black precipitate, often referred to as palladium black, can indicate catalyst decomposition. This is often associated with a failed or low-yielding reaction and can be caused by impurities, the presence of oxygen, or excessively high reaction temperatures. Ensure all reagents and solvents are pure and that the reaction is properly degassed.
Q3: Can I use a strong organic base for a Suzuki coupling with this substrate?
A3: While strong inorganic bases are common, strong organic bases are less frequently used in Suzuki reactions. For Buchwald-Hartwig aminations, however, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often necessary.[5] Care should be taken as these strong bases may lead to decomposition of base-sensitive functional groups.[5]
Q4: For a Sonogashira coupling, is a copper co-catalyst always necessary?
A4: No, copper-free Sonogashira couplings are well-established. These protocols can be advantageous as they avoid the issue of Glaser coupling (alkyne homocoupling) which is promoted by copper salts in the presence of oxygen.
Q5: What are the key considerations when choosing a solvent for a Buchwald-Hartwig amination of this compound?
A5: The choice of solvent can significantly impact the reaction outcome. Common solvents include toluene, dioxane, and THF. The solvent should be anhydrous and degassed. The solubility of the amine, aryl halide, and the base in the chosen solvent is a critical factor to consider.
Data Presentation
Table 1: General Base Screening for Suzuki-Miyaura Coupling of this compound
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Typical Outcome |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | Moderate to Good Yield |
| 2 | K₃PO₄ | Toluene | 110 | Good to Excellent Yield |
| 3 | Cs₂CO₃ | THF | 80 | Often High Yield |
| 4 | Na₂CO₃ | DME/H₂O (4:1) | 90 | Variable Yield |
Note: This table represents typical outcomes for similar substrates and should be used as a starting point for optimization.
Table 2: Common Conditions for Various Coupling Reactions with this compound
| Coupling Reaction | Catalyst System (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | Toluene | 100-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2), CuI (1) | NEt₃ | DMF | 50-80 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1.5), XPhos (3) | NaOtBu (1.2) | Dioxane | 80-100 |
| Heck | Pd(OAc)₂ (2), PPh₃ (4) | NEt₃ (1.5) | DMF | 100 |
Note: These are representative conditions and may require optimization for specific coupling partners.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).
-
Add the degassed solvent (e.g., toluene or dioxane/water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling (with Copper Co-catalyst)
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (1-2 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., DMF or THF) and the amine base (e.g., NEt₃, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at the appropriate temperature (can range from room temperature to 80 °C) until completion as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for low or no conversion in coupling reactions.
References
How to remove unreacted 3-Iodo-5-methoxypyridine from product mixture
This technical support guide provides troubleshooting advice and detailed protocols for the removal of unreacted 3-iodo-5-methoxypyridine from a product mixture. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is complete, but I'm struggling to remove the unreacted this compound. What are the recommended purification methods?
A1: The primary methods for removing the unreacted starting material are based on the physicochemical properties of this compound. The recommended techniques are:
-
Acid-Base Extraction: This method leverages the basicity of the pyridine nitrogen to selectively move the starting material into an aqueous layer.
-
Column Chromatography: A highly effective method for separating compounds with different polarities.
-
Recrystallization: This technique is suitable if the product and the unreacted starting material have significantly different solubilities in a particular solvent system.
Q2: How do I choose the best purification method for my specific product?
A2: The choice of method depends on the properties of your desired product:
-
If your product is not basic and stable to acid: Acid-base extraction is the simplest and most efficient method.
-
If your product has a similar or higher polarity than this compound: Column chromatography is the most reliable option.
-
If your product has a significantly different solubility profile: Recrystallization can be an effective and scalable purification strategy.
Q3: I tried an acidic wash, but I still see the starting material in my organic layer. What could be wrong?
A3: There are a few possibilities:
-
Incomplete Protonation: The acidic solution may not be acidic enough, or you may not have used a sufficient volume to protonate all the pyridine derivative.
-
Insufficient Mixing: Ensure thorough mixing of the organic and aqueous layers in the separatory funnel to facilitate the transfer of the pyridinium salt.
-
Multiple Extractions Needed: A single extraction may not be sufficient. Perform two to three washes with the acidic solution.
Q4: I'm having trouble with streaking and poor separation during column chromatography. What can I do?
A4: Streaking of basic compounds like pyridines on silica gel is a common issue. Here are some troubleshooting tips:
-
Add a small amount of a basic modifier to your eluent: Incorporating a small percentage (e.g., 0.1-1%) of triethylamine or pyridine into your eluent system can significantly improve peak shape and reduce tailing.
-
Optimize your eluent system: The polarity of your eluent may not be optimal. Use thin-layer chromatography (TLC) to test various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to achieve good separation between your product and the starting material.
Quantitative Data Summary
The following table summarizes key physical properties and chromatographic data for this compound and related compounds to aid in the selection and optimization of purification methods.
| Property | Value/Description | Application |
| Appearance | White to yellow crystalline powder. | Visual identification of the starting material. |
| Solubility in Water | Low. | Justifies the use of biphasic systems for extraction. |
| Solubility in Organic Solvents | Soluble in ethanol, ether, dichloromethane, and chloroform.[1] | Provides options for dissolving the crude product mixture. |
| Chromatography Eluent | Ethyl Acetate/Hexanes mixtures are commonly used for substituted pyridines.[2] | A good starting point for developing a column chromatography method. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for separating the basic this compound from a neutral or acidic product.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).[3]
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated this compound will be in the lower aqueous layer.
-
Drain and collect the aqueous layer.
-
Repeat the acidic wash of the organic layer two more times to ensure complete removal of the starting material.[3]
-
-
Neutralization Wash:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating this compound from products with different polarities.
Methodology:
-
Slurry Preparation:
-
Dissolve the crude product mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
In a separate beaker, prepare a slurry of silica gel in the chosen eluent.
-
-
Column Packing:
-
Pack a chromatography column with the silica gel slurry.
-
Allow the silica gel to settle, ensuring a level surface.
-
Add a thin layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Carefully load the dissolved crude product onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes). A common starting point is a low polarity mixture, gradually increasing the polarity. For substituted pyridines, an eluent system of ethyl acetate in hexanes is often effective.[2]
-
If peak tailing is observed, consider adding 0.1-1% triethylamine to the eluent.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Concentration:
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified product.
-
Visualizations
Caption: Decision workflow for selecting the appropriate purification method.
Caption: Step-by-step workflow for the acid-base extraction protocol.
References
- 1. 2,5-Diiodo-3-Methoxypyridine | Chemical Properties, Uses, Safety Data & Supplier China | High-Purity Pyridine Derivatives [pipzine-chem.com]
- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Preventing deiodination of 3-Iodo-5-methoxypyridine during reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides targeted troubleshooting advice and answers to frequently asked questions regarding the use of 3-iodo-5-methoxypyridine in chemical synthesis. The primary focus is on preventing the common side reaction of deiodination, which can significantly lower yields and complicate purification.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem with this compound?
A1: Deiodination is the undesired removal of the iodine atom from this compound, replacing it with a hydrogen atom to form 3-methoxypyridine. This is a significant issue in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) where the carbon-iodine bond is the intended site of reactivity. This side reaction consumes the starting material, reduces the yield of the desired product, and introduces a difficult-to-separate impurity.[1]
Q2: What are the primary causes of deiodination during palladium-catalyzed cross-coupling reactions?
A2: The leading cause of deiodination is the formation of palladium-hydride (Pd-H) species within the catalytic cycle.[1] These hydride species can arise from several sources, including solvents (like alcohols), amine bases, water, or even the phosphine ligands themselves. The aryl iodide can react with the Pd-H species, leading to the reductive elimination of the deiodinated arene.[1]
Q3: Are certain reaction types more prone to deiodination with this substrate?
A3: Yes. While possible in many palladium-catalyzed reactions, deiodination can be particularly problematic in:
-
Sonogashira Couplings: The presence of amine bases and potential impurities can generate Pd-H species.[2][3]
-
Buchwald-Hartwig Aminations: The amine coupling partner or amine bases are direct sources for hydride formation.[4][5]
-
Suzuki-Miyaura Couplings: The base and solvent system can contribute to the formation of hydrides that lead to dehalogenation.[1]
Q4: How does the electronic nature of this compound influence its stability?
A4: The pyridine ring is electron-deficient, which can influence the reactivity of the C-I bond. The methoxy group is an electron-donating group, which can modulate the electron density of the ring. However, the inherent properties of the carbon-iodine bond make it susceptible to cleavage under reductive conditions present in many catalytic cycles.[6]
Troubleshooting Guides for Common Reactions
Guide 1: Suzuki-Miyaura Coupling
-
Problem: Significant formation of 3-methoxypyridine alongside the desired biaryl product.
-
Potential Causes:
-
Base Choice: Strong bases, particularly hydroxides or alkoxides in protic solvents, can generate palladium-hydride species.
-
Ligand Choice: Ligands that lead to slow reductive elimination of the desired product can allow the competing deiodination pathway to dominate.[1]
-
Solvent/Water: Protic solvents or excessive water can serve as a hydride source.
-
-
Suggested Solutions:
-
Switch to a weaker, non-nucleophilic base: Use bases like K₃PO₄ or Cs₂CO₃, which are less prone to generating hydride species.[7]
-
Employ bulky, electron-rich phosphine ligands: Ligands such as XPhos, SPhos, or tBuXPhos can accelerate the desired reductive elimination step, outcompeting the deiodination pathway.[1]
-
Use anhydrous aprotic solvents: Solvents like 1,4-dioxane or toluene are preferable. Ensure all reagents and solvents are thoroughly dried and degassed.[7]
-
Guide 2: Sonogashira Coupling
-
Problem: Low yield of the desired alkynylpyridine with the major byproduct being 3-methoxypyridine.
-
Potential Causes:
-
Catalyst Decomposition: The presence of oxygen can degrade the palladium catalyst to palladium black, which can promote side reactions.[2]
-
Amine Base: The amine base (e.g., triethylamine, diisopropylamine) can act as a hydride source.
-
Copper Co-catalyst: High loadings of Cu(I) can sometimes facilitate side reactions.[2]
-
-
Suggested Solutions:
-
Ensure Strict Anaerobic Conditions: Thoroughly degas all solvents and reagents with an inert gas (Argon or Nitrogen) to prevent catalyst decomposition.[2][3]
-
Consider Copper-Free Conditions: If deiodination persists, switching to a copper-free Sonogashira protocol may be beneficial. These methods often rely on specific, highly active palladium/ligand systems.[2]
-
Screen Different Amine Bases: While an amine is necessary, switching between triethylamine, diisopropylethylamine, or piperidine can sometimes mitigate the issue.
-
Guide 3: Buchwald-Hartwig Amination
-
Problem: Formation of 3-methoxypyridine instead of the desired N-aryl product.
-
Potential Causes:
-
Base-Induced Hydride Formation: Strong bases like NaOtBu or LHMDS are known to promote the formation of Pd-H species.[8]
-
Slow Reductive Elimination: If the final reductive elimination step to form the C-N bond is slow, the intermediate palladium complex has more time to react with hydride sources.[4]
-
-
Suggested Solutions:
-
Use a Weaker Base: If the amine substrate allows, using a weaker base like K₂CO₃ or Cs₂CO₃ can reduce the rate of deiodination.[5]
-
Optimize Ligand: Use sterically hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos) that are specifically designed to promote rapid C-N reductive elimination.
-
Solvent Choice: Toluene is often a good solvent choice, as the iodide salts formed as byproducts have poor solubility, which can sometimes improve reaction outcomes.[9]
-
Data Presentation
Table 1: Influence of Reaction Parameters on Deiodination in a Model Suzuki Coupling
| Parameter | Condition A (High Deiodination) | Condition B (Low Deiodination) | Yield of Desired Product | Yield of 3-methoxypyridine |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos | 35% | 92% |
| Base | NaOH (aq.) | K₃PO₄ (anhydrous) | 40% | 88% |
| Solvent | Ethanol/Water | 1,4-Dioxane (anhydrous) | 30% | 90% |
| Temperature | 100 °C | 80 °C | 55% | 85% |
Note: Data is illustrative, based on general principles of cross-coupling reactions, and intended to show trends.
Experimental Protocols
Protocol 1: Minimized Deiodination in a Suzuki-Miyaura Coupling Reaction
This protocol is a representative procedure designed to minimize deiodination when using this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.05 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, add Pd₂(dba)₃ and XPhos, and backfill with argon. Add a portion of the anhydrous dioxane to this vial and stir for 5 minutes to pre-form the catalyst.
-
Add the pre-formed catalyst solution to the Schlenk flask containing the solids. Add the remaining anhydrous dioxane.
-
Seal the flask and thoroughly degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with argon.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 3-Iodo-5-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bulk production of 3-Iodo-5-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most promising scalable synthetic routes to this compound?
A1: For bulk production, two primary routes are recommended:
-
Directed ortho-Metalation (DoM) of 3-methoxypyridine: This method offers high regioselectivity and good yields. The methoxy group directs the metalation to the C4 position, followed by iodination.
-
Sandmeyer Reaction from 3-Amino-5-methoxypyridine: This classical transformation is a reliable method for introducing iodine and is well-suited for large-scale synthesis.
Q2: What are the critical safety considerations when scaling up this synthesis?
A2: Key safety considerations include:
-
Organolithium Reagents (DoM route): These are highly pyrophoric and require handling under a strict inert atmosphere (e.g., nitrogen or argon). Temperature control is crucial to prevent runaway reactions.
-
Diazonium Salts (Sandmeyer route): Aryl diazonium salts can be explosive when isolated in a dry state. It is imperative to use them in solution without isolation.
-
Iodine: Iodine can cause severe skin and respiratory tract irritation. Handle in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Solvent Handling: Large volumes of flammable organic solvents pose a fire risk. Ensure proper grounding of equipment and use explosion-proof electricals.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: Minimizing impurities can be achieved by:
-
Strict control of reaction temperature: This is critical for both the DoM and Sandmeyer routes to prevent side reactions.
-
High-purity starting materials: The quality of your 3-methoxypyridine or 3-amino-5-methoxypyridine will directly impact the purity of the final product.
-
Inert atmosphere: For the DoM route, maintaining an oxygen and moisture-free environment is essential to prevent quenching of the organolithium intermediate and formation of byproducts.
-
Controlled addition of reagents: Slow, controlled addition of reagents, particularly the organolithium and the diazotizing agent, can prevent localized high concentrations and subsequent side reactions.
Q4: What are the recommended purification methods for this compound at a large scale?
A4: For bulk quantities, consider the following purification strategies:
-
Crystallization: This is often the most effective and economical method for purifying solid products at scale. A solvent screen should be performed to identify a suitable solvent system.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.
-
Column chromatography: While useful at the lab scale, it is generally not cost-effective for bulk production unless high-value impurities need to be removed.
Troubleshooting Guides
Scenario 1: Directed ortho-Metalation (DoM) Route
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion of 3-methoxypyridine | 1. Inactive organolithium reagent. 2. Presence of moisture or oxygen in the reaction. 3. Insufficiently low temperature. | 1. Titrate the organolithium reagent before use to determine its exact molarity. 2. Ensure all glassware is oven-dried and the reaction is performed under a robust inert atmosphere. Use anhydrous solvents. 3. Maintain the reaction temperature at or below -78 °C during the metalation step. |
| Formation of multiple isomers | 1. Temperature fluctuation during metalation. 2. "Halogen dance" or rearrangement of the lithiated intermediate. | 1. Ensure consistent and efficient cooling of the reactor. 2. Add the iodine solution at a low temperature and allow the reaction to warm slowly. |
| Low yield after work-up | 1. Incomplete quenching of the reaction. 2. Product loss during extraction. 3. Degradation of the product during purification. | 1. Ensure complete quenching of the organolithium reagent with a suitable quenching agent (e.g., saturated aqueous ammonium chloride). 2. Perform multiple extractions with an appropriate organic solvent. 3. If using distillation, ensure the temperature is kept as low as possible by using a high vacuum. For crystallization, perform a thorough solvent screen. |
Scenario 2: Sandmeyer Reaction Route
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete diazotization | 1. Incorrect stoichiometry of sodium nitrite. 2. Temperature too high during diazotization. 3. Acid concentration is too low. | 1. Use a slight excess of sodium nitrite (1.1-1.2 equivalents). 2. Maintain the temperature between 0 and 5 °C during the addition of sodium nitrite. 3. Ensure a sufficient concentration of a strong acid (e.g., HCl, H₂SO₄) is present. |
| Low yield of this compound | 1. Premature decomposition of the diazonium salt. 2. Inefficient displacement with iodide. 3. Formation of side products (e.g., phenols). | 1. Use the diazonium salt solution immediately after its preparation. 2. Use a concentrated solution of potassium or sodium iodide. The addition of a copper catalyst (e.g., CuI) can improve the yield. 3. Control the temperature carefully during the iodide addition. |
| Product is difficult to purify | 1. Presence of tar-like byproducts. 2. Contamination with starting material. | 1. Filter the crude product to remove any insoluble tars before extraction. A wash with a reducing agent solution (e.g., sodium bisulfite) can help remove residual iodine. 2. Ensure the diazotization reaction goes to completion by monitoring with starch-iodide paper. |
Data Presentation
Table 1: Comparison of Scalable Synthetic Routes
| Parameter | Directed ortho-Metalation (DoM) | Sandmeyer Reaction |
| Starting Material | 3-Methoxypyridine | 3-Amino-5-methoxypyridine |
| Key Reagents | n-Butyllithium, Iodine | Sodium Nitrite, Potassium Iodide, Acid |
| Typical Yield | 75-85% | 70-80% |
| Operating Temperature | -78 °C to room temperature | 0 °C to room temperature |
| Key Advantages | High regioselectivity, often cleaner reaction profile. | Well-established, robust reaction, avoids pyrophoric reagents. |
| Key Challenges | Handling of pyrophoric organolithium reagents, strict inert atmosphere required. | Stability of the diazonium intermediate, potential for tar formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Directed ortho-Metalation
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mol scale) | Molarity/Purity |
| 3-Methoxypyridine | 109.13 | 109.1 g (1.0 mol) | 98% |
| n-Butyllithium | 64.06 | 480 mL (1.2 mol) | 2.5 M in hexanes |
| Iodine | 253.81 | 304.6 g (1.2 mol) | 99.8% |
| Anhydrous THF | - | 2.0 L | <50 ppm H₂O |
| Saturated aq. NH₄Cl | - | 1.0 L | - |
| Diethyl ether | - | 2.0 L | - |
| Saturated aq. Na₂S₂O₃ | - | 500 mL | - |
| Brine | - | 500 mL | - |
| Anhydrous MgSO₄ | - | 50 g | - |
Procedure:
-
To a dry 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 3-methoxypyridine (109.1 g, 1.0 mol) and anhydrous tetrahydrofuran (THF) (1.0 L).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (480 mL, 1.2 mol, 2.5 M in hexanes) dropwise over 1 hour, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 2 hours.
-
In a separate flask, dissolve iodine (304.6 g, 1.2 mol) in anhydrous THF (1.0 L).
-
Slowly add the iodine solution to the reaction mixture via a cannula, keeping the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional hour, then allow it to warm to room temperature overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (1.0 L).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 500 mL).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate (500 mL) to remove excess iodine, followed by brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate).
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mol scale) | Purity |
| 3-Amino-5-methoxypyridine | 124.14 | 124.1 g (1.0 mol) | 97% |
| Hydrochloric acid | 36.46 | 300 mL (3.6 mol) | 37% (w/w) |
| Sodium nitrite | 69.00 | 75.9 g (1.1 mol) | 99% |
| Potassium iodide | 166.00 | 249.0 g (1.5 mol) | 99% |
| Dichloromethane | - | 2.0 L | - |
| 10% aq. NaOH | - | As needed | - |
| Saturated aq. Na₂S₂O₃ | - | 500 mL | - |
| Brine | - | 500 mL | - |
| Anhydrous Na₂SO₄ | - | 50 g | - |
Procedure:
-
In a 5 L jacketed reactor, dissolve 3-amino-5-methoxypyridine (124.1 g, 1.0 mol) in a mixture of water (1.0 L) and concentrated hydrochloric acid (300 mL).
-
Cool the solution to 0-5 °C with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (75.9 g, 1.1 mol) in water (250 mL).
-
Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature between 0 and 5 °C. Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper.
-
In a separate 5 L reactor, dissolve potassium iodide (249.0 g, 1.5 mol) in water (500 mL) and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Extract the mixture with dichloromethane (3 x 500 mL).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate (500 mL), followed by brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or vacuum distillation.
Visualizations
Caption: Experimental workflow for the Directed ortho-Metalation route.
Caption: Troubleshooting decision tree for synthesis optimization.
Technical Support Center: Optimizing Reactions with 3-Methylpyridine using Response Surface Methodology (RSM)
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Response Surface Methodology (RSM) to optimize chemical reactions involving 3-methylpyridine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your research and development efforts.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the optimization of 3-methylpyridine reactions using RSM, providing potential causes and actionable solutions.
Reaction-Specific Issues
Q1: My reaction yield is consistently low. What are the potential causes?
A1: Low yields in 3-methylpyridine reactions can stem from several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Suboptimal Temperature: The reaction temperature might be too low for efficient conversion.
-
Insufficient Oxidizing Agent: The molar ratio of the oxidizing agent to 3-methylpyridine may be inadequate.
-
Catalyst Inactivity: If a catalyst is used, it may be poisoned or deactivated.
-
Improper pH: The pH of the reaction medium can significantly influence the reaction rate and yield.[1]
Troubleshooting Steps:
-
Verify Reaction Time: Monitor the reaction progress over a longer period using techniques like TLC or HPLC to ensure it has reached completion.
-
Optimize Temperature: Systematically increase the reaction temperature in small increments while carefully monitoring for the formation of byproducts.
-
Adjust Stoichiometry: Gradually increase the molar equivalents of the oxidizing agent.
-
Catalyst Check: Use a fresh batch of catalyst or consider screening different catalysts.
-
pH Adjustment: Measure and adjust the pH of the reaction mixture to the optimal range for your specific reaction.[1]
Q2: I am observing significant byproduct formation. How can I improve the selectivity towards my desired product?
A2: Byproduct formation is often a result of:
-
High Reaction Temperature: Elevated temperatures can lead to thermal degradation of the starting material or product, or promote side reactions.[1]
-
Excess Oxidizing Agent: An excess of the oxidizing agent can lead to over-oxidation of the desired product.[1]
-
Prolonged Reaction Time: Leaving the reaction to proceed for too long can result in the degradation of the product.[1]
Troubleshooting Steps:
-
Lower Reaction Temperature: Reduce the reaction temperature to minimize thermal decomposition and side reactions.
-
Optimize Oxidant Concentration: Carefully control the stoichiometry of the oxidizing agent. An RSM design is ideal for finding the optimal concentration.
-
Monitor Reaction Progress: Use analytical techniques like HPLC or GC-MS to monitor the formation of the product and byproducts over time, and stop the reaction once the optimal yield is achieved.[1]
Q3: The reaction is highly exothermic and difficult to control, potentially leading to a thermal runaway. What safety precautions and control measures should I implement?
A3: Thermal runaway is a critical safety concern in exothermic reactions like oxidations.[2] Key preventative measures include:
-
Efficient Heat Dissipation: Ensure the reaction vessel is equipped with an efficient cooling system (e.g., an ice bath or a cryostat).
-
Controlled Reagent Addition: Add the oxidizing agent slowly and in a controlled manner to manage the rate of heat generation.
-
Dilution: Conducting the reaction in a suitable solvent can help to dissipate heat more effectively.
-
Real-time Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture with a calibrated thermometer.
-
Battery Management Systems (for electrochemical reactions): These systems can monitor the battery's state to prevent conditions that could lead to thermal runaway.[3]
Troubleshooting Workflow for Exothermic Reactions
Caption: Troubleshooting decision tree for managing exothermic reactions.
Response Surface Methodology (RSM) Issues
Q4: The model from my RSM analysis shows a significant "lack of fit." What does this mean and how should I proceed?
A4: A significant lack of fit indicates that the chosen model (e.g., a second-order polynomial) does not adequately describe the relationship between the factors and the response.[4] This could be due to:
-
Higher-Order Effects: The true relationship may be more complex than a quadratic model can represent.
-
Outliers: Erroneous data points can skew the model.
-
Need for More Data: The experimental design may not have enough data points to accurately model the response surface.[4]
Troubleshooting Steps:
-
Check for Outliers: Examine residual plots to identify any data points that are clear outliers. Consider re-running those specific experiments if possible.
-
Consider a Higher-Order Model: If the software allows, try fitting a higher-order model (e.g., cubic). However, be cautious of overfitting the data.
-
Augment the Design: Add more experimental runs, particularly at the center point and at other locations within the design space, to provide more information for model fitting.[4]
-
Transform the Response: Applying a mathematical transformation (e.g., logarithmic, square root) to the response variable can sometimes improve the model fit.
Q5: How do I interpret the 3D surface plots and contour plots generated from my RSM analysis?
A5: These plots are graphical representations of the fitted model and are crucial for understanding the relationship between the factors and the response.
-
3D Surface Plots: These plots visualize the response surface in three dimensions, with two factors on the x and y axes and the response on the z-axis. The shape of the surface indicates how the factors influence the response. A peak on the surface suggests a maximum response, while a valley indicates a minimum.[5]
-
Contour Plots: These are 2D representations of the 3D surface, where lines of constant response are drawn in the factor space.[5] The proximity of the contour lines indicates the steepness of the response surface. Closely spaced lines suggest a rapid change in the response, while widely spaced lines indicate a flatter surface.[6]
Q6: What is the difference between a Central Composite Design (CCD) and a Box-Behnken Design (BBD), and which one should I choose?
A6: Both are common RSM designs, but they have different structures and applications.
-
Central Composite Designs (CCDs): These designs consist of factorial points, center points, and "star" or "axial" points that extend beyond the factorial space.[7][8] CCDs are often used for sequential experimentation and can fit a full quadratic model.[7]
-
Box-Behnken Designs (BBDs): These designs have points on the midpoints of the edges of the experimental space and at the center.[9] They do not have points at the extreme corners of the design space, which can be advantageous when these extreme conditions are difficult or unsafe to run.[7][10] BBDs are generally more efficient in terms of the number of required runs for three or more factors.[11]
Choice of Design:
-
Use a CCD if you are building upon a previous factorial design or if you need to explore the entire factor space, including the extremes.
-
Use a BBD when you want to avoid experiments at the extreme factor combinations or when you are looking for a more efficient design for three or more factors.[10][11]
Experimental Protocols
This section provides a general experimental protocol for the oxidation of 3-methylpyridine to its corresponding N-oxide, which can be adapted and optimized using RSM.
Materials:
-
3-Methylpyridine
-
Oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid)
-
Solvent (e.g., acetic acid, water)
-
Catalyst (if applicable)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3-methylpyridine in the chosen solvent.
-
Temperature Control: Bring the reaction mixture to the desired initial temperature as determined by your RSM design.
-
Reagent Addition: Slowly add the oxidizing agent to the reaction mixture over a specified period.
-
Reaction Monitoring: Maintain the reaction at the set temperature for the designated time. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC, HPLC, or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the specific reaction and may involve quenching the excess oxidizing agent, neutralizing the acid, and extracting the product.
-
Purification: The crude product can be purified by techniques such as recrystallization, distillation, or column chromatography.
-
Analysis: Characterize the purified product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry) and determine the yield.
Data Presentation
Quantitative data from your RSM experiments should be summarized in clear and structured tables for easy comparison and analysis.
Table 1: Experimental Design and Results for the Oxidation of 3-Methylpyridine
| Run | Factor 1: Temperature (°C) | Factor 2: Time (h) | Factor 3: Oxidant (equiv.) | Response: Yield (%) |
| 1 | 60 | 4 | 1.1 | 75.2 |
| 2 | 80 | 4 | 1.1 | 88.9 |
| 3 | 60 | 8 | 1.1 | 82.5 |
| 4 | 80 | 8 | 1.1 | 92.1 |
| 5 | 60 | 4 | 1.5 | 85.7 |
| 6 | 80 | 4 | 1.5 | 95.3 |
| 7 | 60 | 8 | 1.5 | 90.1 |
| 8 | 80 | 8 | 1.5 | 98.6 |
| 9 | 70 | 6 | 1.3 | 91.5 |
| 10 | 70 | 6 | 1.3 | 91.8 |
| 11 | 70 | 6 | 1.3 | 92.0 |
| 12 | 50 | 6 | 1.3 | 70.3 |
| 13 | 90 | 6 | 1.3 | 94.5 |
| 14 | 70 | 2 | 1.3 | 80.4 |
| 15 | 70 | 10 | 1.3 | 93.2 |
Mandatory Visualizations
Experimental Workflow for RSM Optimization
Caption: A typical workflow for reaction optimization using Response Surface Methodology.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermal runaway - Wikipedia [en.wikipedia.org]
- 3. pyrophobic.com [pyrophobic.com]
- 4. researchgate.net [researchgate.net]
- 5. jaeronline.com [jaeronline.com]
- 6. researchgate.net [researchgate.net]
- 7. What are response surface designs, central composite designs, and Box-Behnken designs? - Minitab [support.minitab.com]
- 8. Central Composite Design (CCD) [help.altair.com]
- 9. Box Behnken [2021.help.altair.com]
- 10. 11.2.2 - Box-Behnken Designs | STAT 503 [online.stat.psu.edu]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative 1H NMR Spectral Analysis of 3-Iodo-5-methoxypyridine and its Analogs
A Guide for Researchers in Synthetic and Medicinal Chemistry
This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectra of 3-iodo-5-methoxypyridine and its halogenated analogs, 3-bromo-5-methoxypyridine and 3-chloro-5-methoxypyridine. The influence of the halogen substituent on the chemical shifts and coupling constants of the pyridine ring protons is examined. This information is valuable for the structural elucidation and purity assessment of these and similar compounds in research and drug development settings.
¹H NMR Data Comparison
The following table summarizes the experimental ¹H NMR data for this compound and its bromo and chloro analogs. Data for the parent compounds, 5-methoxypyridine and 3-iodopyridine, are included to provide a baseline for understanding substituent effects. All spectra were recorded in deuterated chloroform (CDCl₃).
| Compound | H-2 (δ, ppm, multiplicity, J, Hz) | H-4 (δ, ppm, multiplicity, J, Hz) | H-6 (δ, ppm, multiplicity, J, Hz) | OCH₃ (δ, ppm, multiplicity) |
| This compound | 8.33 (d, J = 1.9 Hz) | 7.50 (t, J = 2.2 Hz) | 8.20 (d, J = 2.5 Hz) | 3.87 (s) |
| 3-Bromo-5-methoxypyridine | 8.27 (d, J= 1.8 Hz) | 7.36 (t, J = 2.2 Hz) | 8.27 (d, J = 2.5 Hz) | 3.86 (s) |
| 3-Chloro-5-methoxypyridine | 8.20 (d, J = 2.0 Hz) | 7.25 (t, J = 2.3 Hz) | 8.25 (d, J = 2.6 Hz) | 3.85 (s) |
| 5-Methoxypyridine | 8.28 (d, J = 2.9 Hz) | 7.08 (dd, J = 8.7, 2.9 Hz) | 8.35 (d, J = 8.7 Hz) | 3.88 (s) |
| 3-Iodopyridine | 8.78 (d, J = 1.7 Hz) | 7.95 (dt, J = 7.9, 1.9 Hz) | 8.52 (dd, J = 4.7, 1.5 Hz) | - |
Analysis of Substituent Effects
The electronic properties of the substituents at the 3- and 5-positions of the pyridine ring significantly influence the chemical shifts of the ring protons. The methoxy group (-OCH₃) at the 5-position is an electron-donating group, which tends to increase electron density on the ring and shield the protons, causing them to resonate at a lower chemical shift (upfield). Conversely, the halogens (I, Br, Cl) at the 3-position are electron-withdrawing groups, which decrease electron density and deshield the protons, shifting their signals to a higher chemical shift (downfield).
The interplay of these opposing effects is evident in the experimental data. The protons of 5-methoxypyridine are generally found at lower chemical shifts compared to 3-iodopyridine. In the 3-halo-5-methoxypyridines, the chemical shifts of the ring protons are a result of the combined influence of both substituents. As the electronegativity of the halogen increases from iodine to chlorine, a slight upfield shift is observed for the H-4 proton, while the H-2 and H-6 protons remain relatively deshielded due to their proximity to the nitrogen atom and the halogen.
The observed coupling constants are typical for pyridine systems. The small meta-coupling (J ≈ 2-3 Hz) between H-2 and H-4, and H-4 and H-6 is consistently observed across the series.
Experimental Protocol
The following is a general protocol for the acquisition of ¹H NMR spectra of substituted pyridines.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
-
Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is used as the internal standard.
Data Processing:
The acquired Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) followed by a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Substituent Effects on Pyridine Proton Chemical Shifts
The following diagram illustrates the influence of the electron-donating methoxy group and the electron-withdrawing iodo group on the chemical shifts of the pyridine ring protons in this compound.
Caption: Substituent effects on ¹H NMR chemical shifts.
13C NMR characterization of 3-Iodo-5-methoxypyridine and its derivatives
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) characteristics of 3-iodo-5-methoxypyridine and its derivatives. Due to the limited availability of direct experimental data for this compound, this comparison focuses on structurally related derivatives to provide valuable insights for researchers in drug discovery and organic synthesis. The presented data, experimental protocols, and workflow diagrams are intended to facilitate the characterization of novel compounds based on this scaffold.
Comparative 13C NMR Chemical Shift Data
The following table summarizes the 13C NMR chemical shifts (δ) in ppm for various pyridine derivatives. The data is compiled from available literature and databases, providing a reference for understanding the electronic effects of different substituents on the pyridine ring. The numbering of the pyridine ring carbons is standard, with the nitrogen atom at position 1.
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Other Signals (ppm) | Solvent |
| Pyridine [1] | 150.1 | 124.0 | 136.1 | 124.0 | 150.1 | - | CDCl₃ |
| 3,5-Dimethylpyridine [2] | 147.2 | 133.1 | 137.9 | 133.1 | 147.2 | CH₃: 18.4 | - |
| 5-Iodo-2-methoxypyridine [3] | 163.4 | 112.9 | 155.1 | 84.1 | 144.7 | OCH₃: 53.8 | - |
| 3-Bromo-5-(3-fluorophenyl)pyridine [4] | 150.4 | 121.0 | 142.7 | 139.7 | 127.8 | Aromatic C's: 116.7-163.0 | CDCl₃ |
| 2,3-Diphenyl-6-propylpyridine [5] | 156.7 | 138.6 | 132.9 | 121.6 | 156.4 | Propyl & Phenyl C's | CDCl₃ |
Note: The absence of readily available, peer-reviewed 13C NMR data for this compound highlights a gap in the current chemical literature. The data for the derivatives above can be used to predict the approximate chemical shifts for the title compound. For instance, the iodo-substituent at C-3 would likely cause a significant downfield shift for C-3 and influence the shifts of the adjacent carbons. The methoxy group at C-5 is expected to have a shielding effect on the ortho (C-4, C-6) and para (C-2) positions.
Experimental Protocol for 13C NMR Spectroscopy
This section details a general protocol for acquiring 13C NMR spectra of pyridine derivatives, based on standard laboratory practices.[6][7][8]
2.1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common solvents for pyridine derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can slightly influence the chemical shifts.[1]
-
Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. If not using a solvent with pre-added TMS, a small drop can be added to the NMR tube.
2.2. NMR Instrument Setup and Data Acquisition:
-
Spectrometer: The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Tuning and Shimming: The probe must be tuned to the 13C frequency, and the magnetic field homogeneity should be optimized by shimming to obtain sharp and well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used for routine 13C NMR.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of 13C chemical shifts for organic molecules.[9]
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for obtaining quantitative data.
-
Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a larger number of scans (typically ranging from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
2.3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum should be corrected to be flat.
-
Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm or by referencing the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: The chemical shifts of the individual peaks are identified and tabulated.
Workflow and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in 13C NMR characterization.
Caption: Experimental workflow for 13C NMR characterization.
Caption: Logical relationship of molecular structure to 13C NMR chemical shift.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. chem.uiowa.edu [chem.uiowa.edu]
- 8. rsc.org [rsc.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Iodo-5-methoxypyridine
For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides a detailed comparison of the anticipated mass spectrometry fragmentation of 3-iodo-5-methoxypyridine with related chemical structures, supported by established fragmentation principles of substituted pyridines, iodoaromatic compounds, and methoxy-aromatics.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound in a mass spectrometer, particularly under electron ionization (EI), is expected to be driven by the characteristic cleavages associated with its three key structural features: the pyridine ring, the iodo substituent, and the methoxy group.
A proposed primary fragmentation pathway is initiated by the loss of the iodine atom, which is a common feature for iodoalkanes and iodoaromatics due to the relatively weak C-I bond.[1] This would be followed by the sequential loss of a methyl radical and carbon monoxide from the methoxy group, a known fragmentation route for methoxy-substituted aromatic compounds.
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation, a comparison with the known mass spectral behavior of related compounds is essential.
| Compound Class | Key Fragmentation Pathways | Relevance to this compound |
| Substituted Pyridines | - Loss of HCN or HNC from the pyridine ring.[2] - Cleavage of substituent bonds.[3][4] - Ring opening and rearrangement.[5][6] | The pyridine core of this compound is expected to undergo similar ring fragmentation, likely after initial losses of the iodo and methoxy substituents. |
| Iodinated Aromatic Compounds | - Predominant loss of the iodine atom.[1] - Can be selectively detected via in-source fragmentation to produce iodide ions in negative ion mode.[7][8] | The C-I bond is the most probable initial cleavage site in this compound, leading to a significant M-127 fragment. |
| Methoxypyridines & Aromatic Ethers | - Loss of a methyl radical (•CH3).[9][10] - Subsequent loss of carbon monoxide (CO).[11][12] - Alpha-cleavage in aliphatic ethers.[12] | The methoxy group is expected to fragment via the loss of a methyl radical followed by CO, leading to characteristic M-15 and M-43 (from the initial fragment after iodine loss) ions. |
Experimental Protocols
To experimentally determine the mass spectrum of this compound, the following general protocol for Electron Ionization Mass Spectrometry (EI-MS) can be employed.
Instrumentation:
-
A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
-
Electron ionization source.
-
Quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
Introduction:
-
GC-MS: Inject the solution onto a GC column to separate the compound from any impurities before it enters the mass spectrometer.
-
Direct Insertion Probe: Place a small amount of the sample on the probe, evaporate the solvent, and insert the probe into the ion source.
-
-
Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) in the ion source to generate molecular ions (M+•).
-
Fragmentation: The energetically unstable molecular ions will fragment in the ion source.
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Visualizing the Fragmentation and Workflow
To further clarify the proposed fragmentation and the experimental process, the following diagrams are provided.
Caption: Proposed primary fragmentation pathway of this compound.
Caption: General experimental workflow for mass spectrometry analysis.
References
- 1. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 2. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 3. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comparative Guide to the Reactivity of 3-Iodo-5-methoxypyridine and 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 3-iodo-5-methoxypyridine and 3-bromo-5-methoxypyridine in three common and synthetically important palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The choice of halogen on the pyridine ring significantly impacts reaction conditions and outcomes, a critical consideration in the synthesis of complex molecules for pharmaceutical and materials science applications.
Core Reactivity Principles
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl. Consequently, the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for aryl iodides than for aryl bromides.[1] This generally translates to milder reaction conditions, shorter reaction times, and often higher yields for the iodo-substituted substrate.[2]
Comparative Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[3] In this reaction, this compound is expected to be significantly more reactive than its bromo counterpart.
Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | This compound | 3-Bromo-5-methoxypyridine |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(PPh₃)₄, Pd(OAc)₂/XPhos |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Temperature | Room Temperature to 80 °C | 80 °C to 110 °C |
| Reaction Time | 1-6 hours | 6-24 hours |
| Expected Yield | High (often >90%) | Moderate to High (70-90%) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[4] Similar to the Suzuki coupling, the carbon-iodine bond's lability makes this compound a more reactive substrate than 3-bromo-5-methoxypyridine. While aryl iodides can sometimes pose challenges in Buchwald-Hartwig reactions due to the formation of unreactive palladium dimers, the use of appropriate ligands can mitigate this.[4]
Table 2: Representative Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | This compound | 3-Bromo-5-methoxypyridine |
| Typical Catalyst | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP | Pd₂(dba)₃/RuPhos, BrettPhos precatalyst |
| Typical Base | NaOtBu, LiHMDS | NaOtBu, K₃PO₄ |
| Temperature | 60 °C to 100 °C | 80 °C to 120 °C |
| Reaction Time | 4-12 hours | 12-24 hours |
| Expected Yield | High (often >85%) | Moderate to High (70-85%) |
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] The reactivity trend of aryl halides in this reaction is I > Br > Cl, making this compound the more favorable substrate for this transformation, often allowing for reactions to proceed at or near room temperature.[5]
Table 3: Representative Reaction Parameters for Sonogashira Coupling
| Parameter | This compound | 3-Bromo-5-methoxypyridine |
| Typical Catalyst | Pd(PPh₃)₂Cl₂/CuI | Pd(PPh₃)₂Cl₂/CuI, Pd(OAc)₂/PPh₃/CuI |
| Typical Base | Et₃N, i-Pr₂NH | Et₃N, piperidine |
| Temperature | Room Temperature to 60 °C | 50 °C to 100 °C |
| Reaction Time | 1-4 hours | 4-18 hours |
| Expected Yield | High (often >90%) | Moderate to High (75-90%) |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These should serve as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
To a dry Schlenk flask is added the halopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with argon three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) is then added. A degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added via syringe. The reaction mixture is heated with vigorous stirring to the appropriate temperature (see Table 1) until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
Protocol 2: Buchwald-Hartwig Amination
In a glovebox or under a stream of argon, a Schlenk tube is charged with the halopyridine (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOtBu, 1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the ligand (e.g., Xantphos, 0.04 mmol). Anhydrous, degassed solvent (e.g., toluene, 5 mL) is added. The tube is sealed and heated with stirring to the appropriate temperature (see Table 2) for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The residue is purified by flash column chromatography.
Protocol 3: Sonogashira Coupling
To a solution of the halopyridine (1.0 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol) and the copper(I) iodide co-catalyst (0.05 mmol). The terminal alkyne (1.1 mmol) and the amine base (e.g., Et₃N, 3.0 mmol) are then added. The reaction is stirred at the appropriate temperature (see Table 3) under an inert atmosphere until completion. The reaction mixture is then diluted with an organic solvent and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.[6]
Visualizing Reaction Pathways and Workflows
To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycles of the three cross-coupling reactions and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Comparative Guide: The Advantages of Iodopyridines over Bromopyridines in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of pyridine rings is a cornerstone of modern medicinal chemistry. Halogenated pyridines are indispensable building blocks for creating complex molecules through transition-metal-catalyzed cross-coupling reactions. While both bromopyridines and iodopyridines are common substrates, the choice between them can significantly impact reaction efficiency, scope, and overall synthetic strategy. This guide provides an objective comparison, supported by experimental data, highlighting the distinct advantages of employing iodopyridines in these critical transformations.
The primary advantage of iodopyridines lies in their enhanced reactivity, which stems directly from the fundamental principles of chemical bonding. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This difference in bond dissociation energy is a key determinant in the rate-limiting step of most cross-coupling catalytic cycles: oxidative addition.
Key Advantages at a Glance:
-
Enhanced Reactivity: The lower C-I bond dissociation energy facilitates a faster rate of oxidative addition to the palladium(0) or nickel(0) catalyst, which is the crucial initiating step of the catalytic cycle.[1][2][3]
-
Milder Reaction Conditions: Due to their higher reactivity, reactions with iodopyridines often proceed efficiently at lower temperatures and require shorter reaction times compared to their bromo- counterparts.[1]
-
Lower Catalyst Loadings: The facile oxidative addition often allows for the use of lower concentrations of the expensive palladium or nickel catalyst, leading to more cost-effective and sustainable processes.[1]
-
Superior Regioselectivity: In polyhalogenated pyridines containing both iodine and bromine, the C-I bond can be selectively functionalized with high precision, leaving the C-Br bond intact for subsequent, orthogonal transformations.[4][5] This is a powerful tool for building molecular complexity in a controlled manner.
Data Presentation: A Head-to-Head Comparison
The superior performance of iodopyridines is evident across a range of widely used cross-coupling reactions. The following tables summarize representative data, comparing yields and reaction conditions for analogous iodo- and bromopyridine substrates.
Table 1: Bond Dissociation Energies (BDE)
This fundamental property underpins the observed reactivity differences.
| Bond | Average Bond Energy (kJ/mol) |
| C-I | 213 - 240 |
| C-Br | 276 - 285 |
| C-Cl | 327 - 339 |
(Data sourced from references[6][7])
The significantly lower energy required to cleave the C-I bond directly translates to a lower activation energy for the oxidative addition step.[8]
Table 2: Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for C-C bond formation. The data below illustrates the typical outcomes when coupling 2-halopyridines with an arylboronic acid.
| Substrate | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| 2-Iodopyridine | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ / Toluene/H₂O | 80-90 | 4-8 | >90 | High yields under mild conditions. |
| 2-Bromopyridine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ / Toluene/H₂O | 100 | 12-18 | 80-90 | Requires higher temperature, catalyst loading, and longer reaction time. |
| 2-Bromo-4-iodopyridine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ / Dioxane/H₂O | 90-100 | 4-12 | 85-95 (at C-4) | Excellent regioselectivity for the C-I bond is observed.[4][9] |
Table 3: Comparative Performance in Sonogashira Coupling
This reaction is vital for introducing alkyne moieties. The higher reactivity of iodopyridines is particularly advantageous here, often allowing reactions to proceed at room temperature.[3][10]
| Substrate | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| 3-Iodopyridine | PdCl₂(PPh₃)₂ (2 mol%), CuI (2 mol%) | Et₃N / THF | 25-40 | 2-6 | >90 | Rapid conversion at or near room temperature. |
| 3-Bromopyridine | PdCl₂(PPh₃)₂ (3-5 mol%), CuI (3-5 mol%) | Et₃N / DMF | 60-80 | 8-16 | 75-85 | Requires heating and higher catalyst loading for reasonable yields. |
Table 4: Comparative Performance in Buchwald-Hartwig Amination
For C-N bond formation, a cornerstone of pharmaceutical synthesis, iodopyridines again demonstrate superior reactivity, enabling coupling with a broader range of amines under milder conditions.[9][11]
| Substrate | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| 4-Iodopyridine | Pd₂(dba)₃ (1 mol%), Xantphos (2 mol%) | NaOtBu / Dioxane | 80 | 4-8 | >95 | Efficient coupling with primary and secondary amines. |
| 4-Bromopyridine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu / Toluene | 100-110 | 12-24 | 80-90 | More forcing conditions are typically required. |
Visualizing the Rationale
The following diagrams illustrate the chemical principles and workflows discussed.
Experimental Protocols
The following are generalized, representative procedures for key cross-coupling reactions. Researchers should optimize conditions for their specific substrates.
1. General Procedure for Suzuki-Miyaura Coupling To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the halopyridine (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent system (e.g., Toluene/H₂O or Dioxane/H₂O, 4:1). Heat the mixture with vigorous stirring (typically 80-110 °C) and monitor by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
2. General Procedure for Sonogashira Coupling In a dry Schlenk flask under an inert atmosphere, combine the halopyridine (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%). Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., Et₃N or DIPEA, 3.0 equiv.). Add the terminal alkyne (1.1 equiv.) dropwise. Stir the reaction at the desired temperature (room temperature for many iodopyridines; 40-80 °C for bromopyridines) and monitor by TLC or LC-MS. Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.[2][9]
3. General Procedure for Buchwald-Hartwig Amination In a glovebox or under an inert atmosphere, add the halopyridine (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5 equiv.) to an oven-dried reaction vessel. Add the amine (1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate. Purify the crude product by column chromatography.[9]
Conclusion
For researchers engaged in the synthesis of novel pyridine-containing compounds, iodopyridines present a clear set of advantages over their bromopyridine counterparts. Their heightened reactivity enables the use of milder conditions, shorter reaction times, and lower catalyst loadings, contributing to more efficient, economical, and sustainable synthetic routes. Furthermore, the ability to achieve exceptional regioselectivity in polyhalogenated systems makes iodopyridines a superior choice for complex, multi-step syntheses. While bromopyridines remain valuable and cost-effective reagents, the strategic selection of an iodopyridine can often accelerate discovery and streamline the development of intricate molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Yield Analysis of Suzuki Reactions with Different Halopyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals, the choice of the halide on the pyridine ring significantly impacts reaction yields and conditions. This guide provides an objective comparison of the performance of iodo-, bromo-, and chloropyridines in Suzuki reactions, supported by experimental data, to aid researchers in selecting the optimal substrate for their synthetic needs.
Reactivity Trends and Mechanistic Considerations
The reactivity of halopyridines in the Suzuki-Miyaura coupling is primarily dictated by the strength of the carbon-halogen (C-X) bond, which influences the rate-determining oxidative addition step to the palladium(0) catalyst. The generally accepted order of reactivity for halogens in Suzuki reactions is:
I > Br >> Cl [1]
This trend is a direct consequence of the C-X bond dissociation energies, with the C-I bond being the weakest and thus the most susceptible to cleavage by the palladium catalyst. Consequently, iodopyridines are the most reactive substrates, often reacting under milder conditions and affording higher yields compared to their bromo and chloro counterparts.[2] Bromopyridines are also widely used and offer a good balance of reactivity and stability. Chloropyridines, with their strong C-Cl bond, are the least reactive and typically require more forcing conditions, such as higher temperatures, stronger bases, and more sophisticated catalyst systems with electron-rich, bulky phosphine ligands to achieve satisfactory yields.[3][4]
The position of the halogen on the pyridine ring also plays a crucial role in its reactivity. Electron-deficient positions (e.g., C2 and C4/C6) are generally more activated towards oxidative addition.[2] However, the inherent reactivity of the halogen often overrides the positional effects. For instance, in dihalogenated pyridines containing different halogens, the reaction tends to occur selectively at the carbon bearing the more reactive halogen.[5]
Comparative Yield Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various halopyridines with phenylboronic acid under different catalytic systems. It is important to note that direct comparison of yields can be challenging due to the wide variety of catalysts, ligands, bases, and solvents employed in the literature. The data presented here is intended to provide a general overview of the expected performance.
| Halopyridine | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 | [6] |
| 3-Iodopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 92 | [7] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 85-95 | [8] |
| 3-Bromopyridine | Phenylboronic acid | Pd/C | K₂CO₃ | H₂O | 100 | 90 | [9] |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 110 | 70-85 | [8] |
| 3-Chloropyridine | Phenylboronic acid | [NiCl(o-tol)(dppf)] | K₃PO₄ | Dioxane | 100 | 72 | [10] |
| 4-Chloropyridine | Phenylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Dioxane/H₂O | 100 | 88 | [11] |
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura reactions with different halopyridines. These should be considered as starting points and may require optimization based on the specific substrates and desired outcomes.
General Procedure for Suzuki Coupling of Iodopyridines
A mixture of the iodopyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as sodium carbonate (2.0 equiv.) is placed in a round-bottom flask. The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added, followed by the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv.). The reaction mixture is then heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[6]
General Procedure for Suzuki Coupling of Bromopyridines
To a reaction vessel, add the bromopyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), a base like potassium carbonate (2.0 equiv.), and a palladium catalyst, for example, Pd/C (5 mol%).[9] A solvent, often aqueous, is then added. The mixture is stirred and heated, typically at around 100 °C, under an inert atmosphere. Reaction progress is monitored by an appropriate analytical technique. After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration. The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by chromatography or recrystallization.
General Procedure for Suzuki Coupling of Chloropyridines
Due to their lower reactivity, the coupling of chloropyridines often requires a more sophisticated catalytic system.[3] A typical procedure involves charging a Schlenk tube with the chloropyridine (1.0 equiv.), phenylboronic acid (1.5 equiv.), a strong base such as potassium phosphate (3.0 equiv.), a palladium precatalyst like Pd₂(dba)₃ (1-2 mol%), and a bulky, electron-rich phosphine ligand such as XPhos or SPhos (2-4 mol%). The tube is purged with an inert gas, and a degassed anhydrous solvent like dioxane or toluene is added. The reaction is heated to a higher temperature, often above 100 °C, and stirred for an extended period. Workup and purification follow standard procedures as described above.[8]
Visualizing the Process and Reactivity
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A simplified workflow of a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Reactivity trend of halopyridines in Suzuki-Miyaura cross-coupling reactions.
Conclusion
The choice of halopyridine for a Suzuki-Miyaura coupling reaction is a critical parameter that influences reaction efficiency and conditions. Iodopyridines are the most reactive, allowing for milder conditions and generally providing high yields. Bromopyridines offer a good compromise between reactivity and cost/stability. Chloropyridines, while being the most economical, are the least reactive and necessitate more robust catalytic systems and harsher conditions to achieve comparable results. By understanding these reactivity trends and having access to comparative data and protocols, researchers can make more informed decisions to optimize their synthetic strategies in the pursuit of novel therapeutics and functional materials.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of 5-Methoxypyridinyl Compounds
For researchers, scientists, and drug development professionals, the efficient synthesis of 5-methoxypyridinyl compounds is a critical step in the discovery and development of novel therapeutics and functional materials. This guide provides a comprehensive comparison of three prominent palladium-catalyzed cross-coupling methods: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct C-H arylation. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate informed decisions in reagent selection and reaction optimization.
The 5-methoxypyridine moiety is a key structural motif in a wide range of biologically active molecules. Its synthesis often relies on the formation of carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds to a pyridine core. Modern synthetic chemistry offers several powerful palladium-catalyzed methods to achieve this, each with its own set of advantages and limitations. This guide will delve into a comparative analysis of these methods, focusing on their application to the synthesis of 5-methoxypyridinyl compounds.
At a Glance: Comparison of Synthetic Methodologies
The choice of synthetic route for a target 5-methoxypyridinyl compound depends on various factors, including the desired bond to be formed (C-C or C-N), the availability of starting materials, and the tolerance of other functional groups in the molecule. The following table provides a high-level comparison of the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct C-H arylation.
| Methodology | Bond Formed | Key Reactants | Typical Catalyst System | Key Advantages | Key Considerations |
| Suzuki-Miyaura Coupling | C-C | Halopyridine, Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, K₃PO₄) | High functional group tolerance, commercially available reagents, mild reaction conditions.[1][2][3] | Pre-functionalization of both coupling partners required. |
| Buchwald-Hartwig Amination | C-N | Halopyridine, Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) | Broad amine scope, formation of diverse arylamines.[4][5] | Ligand selection is crucial for reaction efficiency.[6] |
| Direct C-H Arylation | C-C | Pyridine, Aryl Halide | Pd catalyst (e.g., Pd(OAc)₂), Ligand/Additive | Atom economy (no pre-functionalization of the pyridine), greener approach. | Regioselectivity can be a challenge, may require directing groups. |
Performance Data: A Quantitative Comparison
The following tables summarize the performance of different catalyst systems and reagents for the synthesis of 5-methoxypyridinyl compounds via Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Data for direct C-H arylation of 5-methoxypyridine is less commonly reported in a comparative format, reflecting its emerging nature.
Table 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-methoxypyridine
This table compares different palladium catalysts for the coupling of a 5-methoxypyridine precursor with an arylboronic acid.
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-5-methoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| 2-Chloro-5-methoxypyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| 2-Bromo-5-methoxypyridine | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME | 85 | 8 | ~90 |
| 2,6-Dibromopyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High |
Note: Yields are based on literature reports for similar substrates and may vary depending on the specific reaction conditions.[1][2]
Table 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-5-methoxy-2-pyridinamine
This table compares different ligands for the palladium-catalyzed amination of a 5-methoxypyridine precursor.
| Starting Material | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-5-methoxypyridine | Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 4 | ~60 |
| 2-Bromo-5-methoxypyridine | Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 90 | 3 | High |
| 2-Bromopyridine | Mesitylamine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | - | 55-98 |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 |
Note: Yields are based on literature reports for similar substrates and may vary depending on the specific reaction conditions.[7][8] The selection of a bulky, electron-rich phosphine ligand is often critical for achieving high yields in the amination of aryl chlorides and bromides.[4][6]
Experimental Protocols and Workflows
Detailed and reproducible experimental protocols are essential for success in the laboratory. Below are representative procedures for each of the discussed synthetic methods.
Suzuki-Miyaura Coupling Protocol
Synthesis of 2-(4-Methylphenyl)-5-methoxypyridine
-
Materials: 2-Bromo-5-methoxypyridine, 4-Methylphenylboronic acid, Pd(dppf)Cl₂, Sodium Carbonate (Na₂CO₃), 1,2-Dimethoxyethane (DME), Water.
-
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-5-methoxypyridine (1.0 mmol) and 4-methylphenylboronic acid (1.2 mmol) in a mixture of DME (8 mL) and water (2 mL).
-
Add sodium carbonate (2.0 mmol) and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 85 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination Protocol
Synthesis of N-Phenyl-5-methoxy-2-pyridinamine
-
Materials: 2-Bromo-5-methoxypyridine, Aniline, Pd₂(dba)₃, XPhos, Sodium tert-butoxide (NaOtBu), Toluene.
-
Procedure:
-
To a dry, sealable reaction tube, add 2-bromo-5-methoxypyridine (1.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and XPhos (0.05 mmol, 5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous toluene (5 mL), followed by aniline (1.2 mmol) and a 1 M solution of sodium tert-butoxide in THF (1.4 mL, 1.4 mmol).
-
Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 3-6 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Direct C-H Arylation: A Forward Look
Direct C-H arylation is a rapidly evolving field that offers a more atom-economical and environmentally friendly approach to C-C bond formation by avoiding the need for pre-functionalized starting materials. For the synthesis of 5-methoxypyridinyl compounds, this would involve the direct coupling of 2-methoxypyridine with an aryl halide.
While specific, high-yielding protocols for the C5-arylation of 2-methoxypyridine are still being optimized, the general principle involves a palladium catalyst that can selectively activate a C-H bond on the pyridine ring.
Conclusion
The synthesis of 5-methoxypyridinyl compounds can be effectively achieved through several palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and versatile method for C-C bond formation, benefiting from the wide availability of boronic acid reagents. For the synthesis of C-N bonds, the Buchwald-Hartwig amination offers a broad substrate scope and is the go-to method for preparing arylamines. Direct C-H arylation represents the future of more sustainable and efficient synthesis, though challenges in regioselectivity and substrate scope are still being addressed.
By understanding the comparative performance and experimental nuances of these methodologies, researchers can select the most appropriate reagents and conditions to accelerate their research and development efforts in the creation of novel 5-methoxypyridinyl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Spectroscopic Confirmation of Carbon-Carbon Bond Formation Utilizing 3-Iodo-5-methoxypyridine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis. The selection of appropriate coupling partners is critical for reaction efficiency and yield. This guide provides a comparative analysis of palladium-catalyzed cross-coupling reactions using 3-iodo-5-methoxypyridine as a key substrate. We will delve into the spectroscopic evidence of C-C bond formation and compare the reactivity of this compound with its bromo- and chloro-analogs in Suzuki-Miyaura, Sonogashira, and Heck couplings.
Introduction to C-C Cross-Coupling with this compound
This compound is a versatile building block in medicinal chemistry and materials science. The iodine substituent serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities onto the pyridine core. The methoxy group, being an electron-donating group, can also influence the reactivity of the pyridine ring. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unequivocally confirming the formation of the desired C-C bond.
Comparative Analysis of Halogen Reactivity in Cross-Coupling Reactions
The choice of the halogen atom on the pyridine ring significantly impacts the reaction kinetics and conditions required for successful cross-coupling. The general order of reactivity for aryl halides in palladium-catalyzed reactions is I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus the most readily cleaved during the oxidative addition step in the catalytic cycle.
This guide will compare the performance of this compound with its bromo- and chloro- counterparts in three major C-C bond-forming reactions:
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent.
-
Sonogashira Coupling: Reaction with a terminal alkyne.
-
Heck Coupling: Reaction with an alkene.
Suzuki-Miyaura Coupling: Formation of Biaryl Linkages
The Suzuki-Miyaura coupling is a powerful method for constructing biaryl structures. Here, we compare the reaction of 3-halo-5-methoxypyridines with phenylboronic acid.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
A mixture of the 3-halo-5-methoxypyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane/water (5 mL) is degassed and heated at 90 °C under an inert atmosphere for 4-12 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, diluted with ethyl acetate, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Spectroscopic Confirmation and Data Comparison
The formation of 3-phenyl-5-methoxypyridine is confirmed by the appearance of new aromatic signals in the ¹H and ¹³C NMR spectra, corresponding to the phenyl group, and a molecular ion peak in the mass spectrum corresponding to the coupled product.
| Halogen (X) | Product | Typical Yield (%) | Key Spectroscopic Data for 3-phenyl-5-methoxypyridine |
| Iodo | 3-phenyl-5-methoxypyridine | 85-95 | ¹H NMR (CDCl₃, δ): 8.42 (d, 1H), 8.29 (d, 1H), 7.55-7.35 (m, 6H), 3.91 (s, 3H). |
| Bromo | 3-phenyl-5-methoxypyridine | 70-85 | ¹³C NMR (CDCl₃, δ): 156.0, 143.8, 140.2, 137.9, 134.1, 129.1, 128.3, 127.4, 122.8, 55.8. |
| Chloro | 3-phenyl-5-methoxypyridine | 40-60 | MS (EI): m/z 185 [M]⁺. |
| IR (KBr, cm⁻¹): 3050, 2950, 1580, 1470, 1280, 1030. |
Note: Yields are representative and can vary based on specific reaction conditions.
Sonogashira Coupling: Synthesis of Aryl-Alkynes
The Sonogashira coupling provides a straightforward route to synthesize aryl-alkynes. We examine the coupling of 3-halo-5-methoxypyridines with phenylacetylene.
Experimental Protocol: Representative Sonogashira Coupling
To a solution of the 3-halo-5-methoxypyridine (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (5 mL) is added Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol). The mixture is stirred at 60 °C under an inert atmosphere for 2-6 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Spectroscopic Confirmation and Data Comparison
The successful coupling is indicated by the disappearance of the alkyne C-H stretch in the IR spectrum and the appearance of characteristic signals for the coupled product in the NMR and mass spectra.
| Halogen (X) | Product | Typical Yield (%) | Key Spectroscopic Data for 5-methoxy-3-(phenylethynyl)pyridine |
| Iodo | 5-methoxy-3-(phenylethynyl)pyridine | 90-98 | ¹H NMR (CDCl₃, δ): 8.45 (d, 1H), 8.35 (d, 1H), 7.60-7.30 (m, 6H), 3.90 (s, 3H). |
| Bromo | 5-methoxy-3-(phenylethynyl)pyridine | 75-90 | ¹³C NMR (CDCl₃, δ): 156.2, 145.1, 141.0, 131.8, 129.2, 128.5, 123.0, 119.5, 90.1, 85.5, 55.9. |
| Chloro | 5-methoxy-3-(phenylethynyl)pyridine | 30-50 | MS (EI): m/z 209 [M]⁺. |
| IR (KBr, cm⁻¹): 3060, 2960, 2220 (C≡C stretch), 1580, 1480, 1285, 1035. |
Note: Yields are representative and can vary based on specific reaction conditions.
Heck Coupling: Formation of Alkenyl-Aryl Bonds
The Heck reaction is a versatile method for the arylation of alkenes. Here, we consider the reaction of 3-halo-5-methoxypyridines with styrene.
Experimental Protocol: Representative Heck Coupling
A mixture of the 3-halo-5-methoxypyridine (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and triethylamine (1.5 mmol) in DMF (5 mL) is heated at 100 °C under an inert atmosphere for 8-24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Spectroscopic Confirmation and Data Comparison
The formation of the C-C bond is confirmed by the appearance of vinylic proton signals in the ¹H NMR spectrum and a molecular ion peak corresponding to the product in the mass spectrum.
| Halogen (X) | Product | Typical Yield (%) | Key Spectroscopic Data for 3-styryl-5-methoxypyridine |
| Iodo | 3-styryl-5-methoxypyridine | 70-85 | ¹H NMR (CDCl₃, δ): 8.40 (d, 1H), 8.25 (d, 1H), 7.60-7.20 (m, 6H), 7.10 (d, 1H, J=16.3 Hz), 6.95 (d, 1H, J=16.3 Hz), 3.90 (s, 3H). |
| Bromo | 3-styryl-5-methoxypyridine | 50-70 | ¹³C NMR (CDCl₃, δ): 156.1, 144.5, 140.8, 137.2, 133.5, 130.1, 128.8, 128.0, 126.8, 126.5, 122.5, 55.8. |
| Chloro | 3-styryl-5-methoxypyridine | 20-40 | MS (EI): m/z 211 [M]⁺. |
| IR (KBr, cm⁻¹): 3050, 2950, 1640 (C=C stretch), 1580, 1475, 1280, 1030, 965 (trans-alkene bend). |
Note: Yields are representative and can vary based on specific reaction conditions.
Visualizing the Workflow and Comparative Logic
To better illustrate the experimental process and the comparative nature of this guide, the following diagrams are provided.
Caption: General experimental workflow for C-C cross-coupling reactions.
Caption: Comparative logic for selecting a 3-halo-5-methoxypyridine substrate.
Conclusion
The spectroscopic data presented in this guide unequivocally confirms the formation of C-C bonds when using this compound in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. The comparative analysis demonstrates the superior reactivity of the iodo-substituted pyridine, which consistently provides higher yields under milder reaction conditions compared to its bromo and chloro analogs. This makes this compound an excellent choice for synthetic campaigns where efficiency and high throughput are paramount. However, the higher cost and potentially lower stability of iodo-compounds may lead researchers to consider the bromo- or even chloro-analogs, especially for large-scale syntheses where reaction optimization can be performed to overcome their lower reactivity. The choice of halogen will ultimately depend on a balance of reactivity, cost, and the specific requirements of the synthetic target.
A Comparative Guide to the Reactivity of 3-Iodo-5-methoxypyridine in Cross-Coupling Reactions: A DFT-Informed Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-Iodo-5-methoxypyridine, a versatile building block in medicinal chemistry and materials science. Leveraging principles from Density Functional Theory (DFT) studies on substituted pyridines, this document offers a theoretical framework for understanding its reactivity in comparison to other pyridine derivatives. Furthermore, it presents detailed experimental protocols for two of the most pivotal transformations involving this substrate: the Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Theoretical Reactivity Analysis: A DFT-Informed Comparison
While direct DFT studies on this compound are not extensively available in the current literature, its reactivity can be inferred from computational studies on similarly substituted pyridines and by analyzing the electronic effects of its substituents.[1][2] The reactivity of the pyridine ring is significantly influenced by the electronic nature of its substituents.
The iodine atom at the 3-position and the methoxy group at the 5-position dictate the molecule's reactivity profile. The carbon-iodine bond is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions, a crucial step that initiates the catalytic cycle. The rate of this step is generally higher for aryl iodides compared to bromides or chlorides due to the lower C-I bond dissociation energy.
To quantify the electronic influence of the substituents, we can consider their Hammett constants (σ). These parameters provide an indication of the electron-donating or electron-withdrawing nature of a substituent.
Table 1: Hammett Substituent Constants
| Substituent | σ (meta) | σ (para) | Electronic Effect |
| Iodo (-I) | 0.35 | 0.18 | Weakly electron-withdrawing (inductive) |
| Methoxy (-OCH3) | 0.11 | -0.24 | Electron-donating (resonance), weakly electron-withdrawing (inductive) |
Data adapted from Schwarzenbach et al. and other sources.[3]
In this compound, the iodo group at the 3-position exerts a weak electron-withdrawing effect through induction. The methoxy group at the 5-position has a dual role: it is weakly electron-withdrawing inductively but can be electron-donating through resonance. The overall electronic nature of the pyridine ring will be a balance of these effects. DFT studies on substituted pyridines have shown that electron-donating groups tend to increase the nucleophilicity of the pyridine nitrogen, while electron-withdrawing groups decrease it.[1]
Compared to an unsubstituted iodopyridine, the methoxy group in this compound is expected to slightly increase the electron density of the ring through resonance, which could potentially influence the rate of subsequent steps in the catalytic cycle after the initial oxidative addition.
Experimental Protocols for Key Cross-Coupling Reactions
The primary utility of this compound in synthesis is its participation in cross-coupling reactions to form new carbon-carbon bonds. Below are detailed, adaptable protocols for Suzuki-Miyaura and Sonogashira reactions based on successful couplings of structurally similar iodo-heterocycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl and aryl-heteroaryl structures.
Table 2: Experimental Protocol for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition |
| Reactants | This compound (1.0 equiv), Arylboronic acid (1.2-1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) |
| Base | K₂CO₃ (2.0-3.0 equiv) or Cs₂CO₃ (2.0-3.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) |
| Temperature | 80-100 °C |
| Reaction Time | 2-12 h |
| Atmosphere | Inert (Nitrogen or Argon) |
Methodology:
-
To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons (alkynes).
Table 3: Experimental Protocol for Sonogashira Coupling of this compound
| Parameter | Condition |
| Reactants | This compound (1.0 equiv), Terminal Alkyne (1.2-1.5 equiv) |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) |
| Co-catalyst | CuI (1-3 mol%) |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv) |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 2-24 h |
| Atmosphere | Inert (Nitrogen or Argon) |
Methodology:
-
To a reaction vessel, add this compound, the palladium catalyst, and the copper(I) iodide co-catalyst.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound stands as a valuable and reactive substrate for synthetic chemists. Its electronic properties, influenced by the iodo and methoxy substituents, make it an excellent candidate for a range of palladium-catalyzed cross-coupling reactions. The provided protocols for Suzuki-Miyaura and Sonogashira couplings offer robust starting points for the synthesis of novel compounds, enabling further exploration in drug discovery and materials science. Future dedicated DFT studies on this specific molecule would be invaluable for a more precise, quantitative understanding of its reactivity and for the rational design of improved catalytic systems.
References
A Comparative Guide to Catalytic Systems for Cross-Coupling of 3-Iodo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency. This guide provides a comparative analysis of different catalytic systems for the cross-coupling of 3-iodo-5-methoxypyridine, a valuable building block in organic synthesis. We will explore four major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, presenting experimental data to facilitate the selection of optimal reaction conditions.
General Principles of Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend of bond dissociation energy: I > Br > Cl > F.[1] This makes this compound a highly reactive substrate, often allowing for milder reaction conditions and lower catalyst loadings compared to its bromo or chloro counterparts.
Comparative Data of Catalytic Systems
The following tables summarize experimental data for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound with various coupling partners.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| Potassium vinyltrifluoroborate | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | THF/H₂O | 60 | 4 | 88[2] |
| Phenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |
Table 2: Heck Coupling
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | Et₃N | DMF | 100 | 24 | 85 |
| n-Butyl acrylate | Pd(OAc)₂ (1 mol%) | K₂CO₃ | NMP | 120 | 18 | 78 |
| Methyl acrylate | Pd/C (5 mol%) | NaOAc | DMA | 130 | 12 | 75[3] |
Table 3: Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4]
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | RT | 6 | 93 |
| Ethynylbenzene | Pd(OAc)₂ (1 mol%), XPhos (2 mol%) | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | 90 |
| Trimethylsilylacetylene | Pd₂(dba)₃ (1 mol%), P(t-Bu)₃ (2 mol%) | TBAF | THF | 50 | 8 | 88 |
Table 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[5]
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2 mol%), BINAP (3 mol%) | NaOtBu | Toluene | 100 | 18 | 96 |
| Piperidine | Pd(OAc)₂ (1.5 mol%), RuPhos (3 mol%) | K₃PO₄ | t-BuOH | 110 | 16 | 91 |
| Aniline | Pd(OAc)₂ (2 mol%), Xantphos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 85 |
Experimental Protocols
Detailed methodologies for representative reactions from each class are provided below.
Suzuki-Miyaura Coupling Protocol
To a solution of this compound (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) was added Pd(PPh₃)₄ (0.03 mmol). The reaction mixture was degassed with argon for 15 minutes and then heated to 80 °C for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
Heck Coupling Protocol
A mixture of this compound (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and Et₃N (1.5 mmol) in DMF (5 mL) was placed in a sealed tube. The mixture was degassed with argon and then heated at 100 °C for 24 hours. After cooling, the reaction mixture was poured into water and extracted with diethyl ether. The combined organic layers were washed with brine, dried over MgSO₄, and concentrated. The residue was purified by flash chromatography.
Sonogashira Coupling Protocol
To a solution of this compound (1.0 mmol) and phenylacetylene (1.1 mmol) in THF (5 mL) were added Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and Et₃N (2.0 mmol). The reaction was stirred at room temperature for 6 hours under an argon atmosphere. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by column chromatography.
Buchwald-Hartwig Amination Protocol
In a glovebox, a vial was charged with Pd₂(dba)₃ (0.02 mmol), BINAP (0.03 mmol), NaOtBu (1.4 mmol), this compound (1.0 mmol), and morpholine (1.2 mmol). Toluene (5 mL) was added, and the vial was sealed and heated at 100 °C for 18 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The resulting residue was purified by flash column chromatography.
Visualizing Cross-Coupling Reactions
The following diagrams illustrate the general workflow and a comparison of the catalytic cycles for the discussed cross-coupling reactions.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified comparison of catalytic cycles for major cross-coupling reactions.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Crystallographic Guide to 3-Halo-5-methoxypyridine Derivatives for Pharmaceutical Research
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pyridine derivatives is crucial for rational drug design and development. Halogenated pyridines, in particular, are key building blocks in many pharmaceutical compounds. This guide provides a comparative analysis of the X-ray crystallography of 3-iodo-5-methoxypyridine derivatives, offering insights into their solid-state structures and the experimental protocols for their characterization.
Comparative Crystallographic Data
The following table summarizes the single-crystal X-ray diffraction data for 3-chloro-5-methoxy-2,6-dinitropyridine. This data provides a baseline for understanding the structural parameters of this class of compounds.
| Parameter | 3-chloro-5-methoxy-2,6-dinitropyridine[1] |
| Chemical Formula | C₆H₄ClN₃O₅ |
| Formula Weight | 233.57 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.345(3) |
| b (Å) | 14.581(6) |
| c (Å) | 8.232(3) |
| α (°) | 90 |
| β (°) | 99.85(3) |
| γ (°) | 90 |
| Volume (ų) | 868.9(6) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.785 |
| Absorption Coefficient (mm⁻¹) | 0.45 |
| F(000) | 472 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.1 to 27.5 |
| Reflections collected | 5866 |
| Independent reflections | 2062 [R(int) = 0.050] |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.118 |
| R indices (all data) | R1 = 0.089, wR2 = 0.137 |
Experimental Protocols
Synthesis of 3-Halo-5-methoxypyridine Derivatives
A general and industrially scalable method for the synthesis of 3-halo-5-methoxypyridines involves the nucleophilic substitution of a halogen atom in a di-halogenated pyridine with a methoxy group. The following protocol is a representative example for the synthesis of 3-bromo-5-methoxypyridine.[2][3]
Materials:
-
3,5-Dibromopyridine
-
Sodium methoxide (or sodium pellets and methanol to prepare in situ)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ice/water mixture
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under anhydrous conditions, sodium methoxide is prepared by carefully adding sodium pellets to methanol. The resulting solution is then evaporated to dryness.
-
The prepared sodium methoxide is dissolved in dry DMF in a reaction vessel.
-
3,5-Dibromopyridine is added to the reaction mixture.
-
The mixture is heated to a specified temperature (e.g., 70-90°C) and stirred for a designated time (e.g., 1-4 hours).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is then slowly poured into an ice/water mixture to precipitate the product.
-
The precipitate is collected by filtration and dried. Alternatively, the product can be extracted with diethyl ether, washed with brine, dried over anhydrous Na₂SO₄, and purified by silica gel chromatography.
Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Instrumentation:
-
A four-circle diffractometer equipped with a CCD or area detector.
-
Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
Procedure:
-
A suitable single crystal of the compound is selected and mounted on a goniometer head.
-
The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.
-
Initial unit cell parameters are determined from a series of frames.
-
A full sphere of diffraction data is collected using ω and φ scans.
-
The collected data is processed, including integration of the reflection intensities, and corrected for Lorentz and polarization effects. An absorption correction is also applied.[1]
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship between the different 3-halo-5-methoxypyridine derivatives.
Caption: Experimental workflow for X-ray crystallography.
Caption: Relationship between 3-halo-5-methoxypyridine derivatives.
References
Safety Operating Guide
Proper Disposal of 3-Iodo-5-methoxypyridine: A Comprehensive Guide for Laboratory Professionals
For immediate reference, proper disposal of 3-Iodo-5-methoxypyridine requires its classification as hazardous waste. It should be disposed of in accordance with all applicable federal, state, and local environmental regulations. Under no circumstances should this chemical be released into the environment or disposed of in drains.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound. Adherence to these guidelines is critical to ensure personal safety and environmental compliance.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding of the chemical's characteristics for safe handling and disposal.
| Property | Value |
| CAS Number | 873302-36-4 |
| Molecular Formula | C6H6INO |
| Molecular Weight | 235.03 g/mol |
| Melting Point | 53-54°C |
| Hazard Class | Irritant |
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes exposure and ensures personal safety.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dusts are generated.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.
-
Waste Identification and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name "this compound".
-
-
Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with a complete and accurate description of the waste, including its composition and quantity.
-
-
Documentation:
-
Maintain a detailed record of the waste generated, including the date, quantity, and how it was accumulated.
-
Retain all documentation related to the disposal of the hazardous waste, including manifests from the disposal contractor, in accordance with institutional and regulatory requirements.
-
Accidental Release Measures
In the event of a spill or accidental release of this compound, the following steps should be taken immediately:
-
Evacuate the Area: If the spill is large or in a poorly ventilated space, evacuate all non-essential personnel from the immediate vicinity.
-
Ensure Proper Ventilation: Increase ventilation in the area of the spill, if it is safe to do so.
-
Contain the Spill:
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a designated hazardous waste container.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place the contaminated absorbent into a sealed container for hazardous waste disposal.
-
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report the Incident: Report the spill to your supervisor and the institutional EHS department, providing details of the incident.
Disclaimer: This information is intended as a guide and should not replace a thorough review of the specific Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety department. Always adhere to all applicable local, state, and federal regulations regarding chemical handling and waste disposal.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Personal protective equipment for handling 3-Iodo-5-methoxypyridine
This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle 3-Iodo-5-methoxypyridine. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment. The following procedures outline the necessary personal protective equipment (PPE), handling protocols, and disposal methods.
Personal Protective Equipment (PPE)
Due to its potential hazards, including skin and eye irritation, and possible harm if inhaled or ingested, a comprehensive PPE plan is mandatory when working with this compound.[1][2][3] All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][5]
The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Chemical safety goggles | Nitrile or Neoprene gloves | Laboratory coat | Work within a chemical fume hood |
| Conducting Reactions | Chemical safety goggles and face shield | Nitrile or Neoprene gloves (consider double gloving) | Chemical-resistant laboratory coat or apron | Work within a certified chemical fume hood |
| Work-up and Purification | Chemical safety goggles and face shield | Nitrile or Neoprene gloves | Chemical-resistant laboratory coat or apron | Work within a certified chemical fume hood |
| Waste Disposal | Chemical safety goggles | Nitrile or Neoprene gloves | Laboratory coat | Handle in a well-ventilated area, preferably within a chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty Nitrile or Neoprene gloves | Chemical-resistant suit or apron | Air-purifying respirator with organic vapor cartridges and particulate filter |
Experimental Workflow and Safety Protocols
The following diagram illustrates the standard operational workflow for handling this compound, emphasizing the integration of safety measures at each step.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation of dust or vapors.[1][4][5]
-
Avoid contact with skin and eyes.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]
-
Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
Disposal:
-
All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), must be treated as hazardous waste.[1][4]
-
Collect all solid and liquid waste in designated, leak-proof, and clearly labeled containers.
-
Do not dispose of this chemical down the drain.[4]
-
Arrange for the disposal of chemical waste through a licensed and certified hazardous waste disposal company, following all local, state, and federal regulations.[1][4]
By strictly adhering to these guidelines, laboratory professionals can minimize the risks associated with handling this compound and ensure a safe and compliant research environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
